Lancifodilactone C
Description
Properties
Molecular Formula |
C29H36O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,12S,13R,15S,17R,18S,21R,22S,23S,25S,29S)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone |
InChI |
InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12-,13-,14-,15+,17+,18-,19+,20+,21-,26-,27-,28+,29-/m0/s1 |
InChI Key |
CWFGQJNQESAHDH-ZHZJFANBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lancifodilactone C: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Foreword
Lancifodilactone C is a highly oxygenated nortriterpenoid natural product that has garnered interest within the scientific community. As a member of the growing family of complex nortriterpenoids isolated from plants of the Schisandra genus, its intricate molecular architecture presents both a formidable synthetic challenge and a potential starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental protocols and data essential for researchers in natural product chemistry and drug development.
Discovery
This compound was first reported as a novel nortriterpenoid isolated from the medicinal plant Schisandra lancifolia. The initial discovery was part of a broader investigation into the chemical constituents of this plant, which has a history of use in traditional medicine. The structure of this compound, along with its congeners lancifodilactones A and B, was elucidated through extensive spectroscopic analysis.
Isolation from Schisandra lancifolia
The following is a detailed experimental protocol for the isolation of this compound from the dried leaves and stems of Schisandra lancifolia. This protocol is based on established methods for the separation of nortriterpenoids from this plant genus.
Table 1: Quantitative Data for this compound Isolation
| Parameter | Value |
| Starting Material | Dried and powdered leaves and stems of S. lancifolia |
| Extraction Solvent | 70% aqueous acetone (B3395972) |
| Initial Yield (Crude Extract) | Not specified in available literature |
| Final Yield of this compound | Not specified in available literature |
Experimental Protocol: Extraction and Isolation
-
Extraction:
-
Air-dried and powdered leaves and stems of Schisandra lancifolia are subjected to extraction with 70% aqueous acetone at room temperature.
-
The process is repeated three times to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
-
The lancifodilactones, including this compound, are typically concentrated in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Separation:
-
The chloroform and ethyl acetate fractions are subjected to repeated column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with an eluting solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC).
-
A suitable reversed-phase column (e.g., C18) and a mobile phase, typically a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, are used for final purification.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
-
Isolation Workflow
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The determination of the complex structure of this compound was accomplished through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Data |
| ¹H NMR | Complex pattern of proton signals indicative of a highly substituted nortriterpenoid scaffold. |
| ¹³C NMR | Resonances corresponding to numerous oxygenated carbons, including lactone carbonyls and carbons bearing hydroxyl groups. |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition, confirming the molecular formula. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity of protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of functional groups. |
| X-ray Crystallography | Provides unambiguous determination of the relative and absolute stereochemistry. |
Synthesis and Biological Activity
The total synthesis of this compound has not yet been reported, though synthetic efforts have been directed towards related family members like lancifodilactone G. These synthetic routes often employ sophisticated chemical transformations, including Pauson-Khand reactions and ring-closing metathesis, to construct the complex polycyclic core.
The biological activity of this compound is an area of ongoing research. While specific bioactivity data for this compound is not widely available in the public domain, related compounds from Schisandra have demonstrated a range of biological effects, including anti-HIV and anti-inflammatory activities. Further investigation is required to fully characterize the pharmacological profile of this compound.
Synthetic Strategy Overview (Hypothetical)
Caption: A conceptual synthetic approach to this compound.
Conclusion
This compound represents a fascinating and challenging target for both natural product chemists and synthetic organic chemists. Its discovery has enriched the chemical diversity known from the Schisandra genus and provides a new molecular entity for biological screening and potential drug discovery efforts. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into this intriguing natural product.
The Enigmatic Path to Lancifodilactone C: A Look into its Putative Biosynthetic Origins
For Immediate Release
[CITY, STATE] – [Date] – Lancifodilactone C, a complex nortriterpenoid isolated from the plants of the Schisandraceae family, has garnered significant interest within the scientific community due to its intricate chemical architecture and potential therapeutic applications. While the total synthesis of related compounds has been a subject of intense research, the natural biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding, primarily based on proposed biosynthetic pathways for the broader class of Schisandra nortriterpenoids, offering valuable insights for researchers, scientists, and drug development professionals.
At present, specific quantitative data regarding enzyme kinetics, precursor concentrations, or product yields directly related to the biosynthesis of this compound are not available in the existing scientific literature. Similarly, detailed experimental protocols for the elucidation of this specific pathway have not been published. The information presented herein is based on the proposed general biosynthetic pathway for Schisandra nortriterpenoids, derived from the structural analysis of numerous isolated compounds from this family.
A Proposed Biosynthetic Blueprint for Schisandra Nortriterpenoids
The biosynthesis of Schisandra nortriterpenoids is believed to commence from a cycloartane-type triterpenoid (B12794562) precursor, schizandronic acid.[1] This precursor undergoes a series of complex enzymatic transformations to yield the diverse array of nortriterpenoid skeletons characteristic of this plant family. The proposed pathway involves several key chemical events, including ring expansion, oxidative cleavage, oxidation, decarboxylation, and epoxidation.[1]
The initial steps are hypothesized to involve the modification of the cycloartane (B1207475) skeleton. A crucial transformation is the expansion of one of the rings in the core structure, a common theme in the biosynthesis of various complex terpenoids. This is likely followed by oxidative cleavage of a carbon-carbon bond, which opens up the ring system and provides the necessary framework for subsequent rearrangements and functionalizations.
Further oxidation and decarboxylation reactions are proposed to tailor the molecule, leading to the loss of carbon atoms and the formation of the characteristic "nor-" triterpenoid structure. The dense oxygenation patterns observed in compounds like this compound are likely introduced through the action of various oxygenases, such as cytochrome P450s, at different stages of the pathway. The final steps would involve intricate cyclizations and rearrangements to afford the unique lactone-containing structures.
Future Outlook and Research Directions
The elucidation of the complete biosynthetic pathway of this compound and other Schisandra nortriterpenoids presents a significant scientific challenge and a compelling research opportunity. Future efforts in this area will likely involve a combination of genomics, transcriptomics, and enzymology.
Key research areas to explore include:
-
Identification of Biosynthetic Gene Clusters: Sequencing the genomes and transcriptomes of Schisandra species could lead to the discovery of gene clusters responsible for nortriterpenoid biosynthesis.
-
Enzyme Characterization: Identifying and characterizing the enzymes involved in each step of the proposed pathway will be crucial to understanding the underlying molecular mechanisms. This includes isolating the enzymes and performing in vitro assays to determine their specific functions.
-
Metabolic Engineering: Once the biosynthetic genes are identified, they could be expressed in heterologous hosts, such as yeast or bacteria, to produce this compound or its precursors. This would not only confirm the functions of the genes but also provide a sustainable source of these valuable compounds for further research and development.
The journey to fully uncover the biosynthetic secrets of this compound is just beginning. A deeper understanding of this intricate pathway will not only advance our knowledge of plant biochemistry but also pave the way for the development of novel pharmaceuticals and other valuable bioproducts.
References
Lancifodilactone C chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a nortriterpenoid natural product isolated from plants of the Schisandra genus. Triterpenoids from this genus have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside detailed experimental protocols relevant to its isolation, characterization, and biological evaluation. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established methodologies for closely related nortriterpenoids to provide a robust framework for researchers.
Chemical and Physical Properties
The core chemical identifiers for this compound are well-established. However, specific experimental data regarding its physicochemical properties such as melting point and solubility are not widely reported. The properties of related nortriterpenoids suggest it is likely a crystalline solid with solubility in common organic solvents.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 663176-26-9 | [3] |
| Molecular Formula | C₂₉H₃₆O₁₀ | [3] |
| Molecular Weight | 544.59 g/mol | [3] |
| Purity (Commercial) | HPLC ≥98% | [3] |
Table 2: Inferred Physicochemical Properties and Stability
| Property | Description | Rationale/General Information |
| Appearance | Likely a white or off-white crystalline powder. | Based on the appearance of related isolated nortriterpenoids like Lancifodilactone F.[4] |
| Solubility | Expected to be soluble in methanol (B129727), ethanol, DMSO, and ethyl acetate (B1210297); sparingly soluble or insoluble in water. | Triterpenoids are generally soluble in organic solvents.[5] |
| Stability | Store at 4°C for long-term stability. As a lactone-containing compound, it may be susceptible to hydrolysis under strong acidic or basic conditions. Stability testing should monitor for degradation products via HPLC. | General stability recommendations for natural product lactones and nortriterpenoids.[6][7][8] |
Experimental Protocols
The following sections detail the methodologies for the isolation, structural elucidation, and biological evaluation of this compound and related nortriterpenoids.
Protocol 1: Isolation of Lancifodilactone-type Nortriterpenoids
This protocol is adapted from the successful isolation of Lancifodilactone F from Schisandra lancifolia and represents a robust method for obtaining similar compounds.[4]
-
Extraction:
-
Air-dry and powder the stems and leaves of the source plant material (e.g., 5.7 kg).
-
Extract the powdered material with 70% aqueous acetone (B3395972) (e.g., 4 x 15 L) at room temperature.
-
Concentrate the resulting extract in vacuo to yield a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between ethyl acetate (EtOAc) and water (H₂O).
-
Separate the layers and concentrate the EtOAc fraction, which contains the less polar secondary metabolites including nortriterpenoids.
-
-
Chromatographic Purification:
-
Subject the concentrated EtOAc fraction to repeated column chromatography on silica (B1680970) gel using a gradient of solvents (e.g., hexane-EtOAc or chloroform-methanol).
-
Monitor fractions using Thin Layer Chromatography (TLC) to pool those containing compounds with similar retention factors (Rf).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the enriched fractions using preparative HPLC.
-
System: Agilent 1100 HPLC system or equivalent.
-
Column: Zorbax SB-C18 (e.g., 9.4 mm × 25 cm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting from 40:60 MeOH:H₂O) is typically effective.[4]
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm, 254 nm).
-
Collect the peaks corresponding to the target compound and concentrate in vacuo to yield the pure nortriterpenoid.
-
Protocol 2: Structural Elucidation
The structure of novel nortriterpenoids is typically determined through a combination of spectroscopic techniques.[4][9]
-
Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and elemental composition, confirming the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[4]
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of the carbon skeleton. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
-
-
X-ray Crystallography:
-
If a suitable single crystal can be grown, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[10]
-
Protocol 3: In Vitro Cytotoxicity Assessment (SRB Assay)
This protocol describes a general method to evaluate the cytotoxic activity of this compound against human cancer cell lines.[3][11]
-
Cell Culture and Plating:
-
Culture human cancer cell lines (e.g., HepG2, MCF-7, HT-29) in complete cell culture medium in a CO₂ incubator (37°C, 5% CO₂).
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and blank control (medium only) wells.
-
Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate five times with distilled water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Dye Solubilization and Measurement:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Biological Activity and Signaling Pathways
While the specific molecular targets of this compound have not been reported, triterpenoids from the Schisandra genus are well-documented for their potent anti-inflammatory properties.[1][12] The primary mechanism is believed to involve the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling
Studies on related Schisandra triterpenoids have shown that they can suppress the inflammatory response in cells such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This is achieved by inhibiting the nuclear translocation of NF-κB (nuclear factor-kappa B) and reducing the phosphorylation of MAPKs (mitogen-activated protein kinases).[1][5]
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[12][13] Schisandra triterpenoids likely inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[1]
Visualizations
The following diagrams illustrate the general workflow for the study of this compound and its proposed mechanism of action.
Caption: General workflow for the isolation and analysis of this compound.
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. netpharmalab.es [netpharmalab.es]
- 9. Nortriterpenoids from the stems and leaves of Schisandra viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Data of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Lancifodilactone C, a nortriterpenoid isolated from Schisandra lancifolia. The document focuses on its Nuclear Magnetic Resonance (NMR) data and aims to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data: ¹³C and ¹H NMR
The structural elucidation of this compound was primarily achieved through extensive NMR spectroscopy. While the complete numerical data is found in the work by Sun et al. (2004), this guide presents the data in a structured format for clarity and comparative analysis. The ¹H and ¹³C NMR data are pivotal for confirming the identity and purity of this compound in research and development settings.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ) ppm |
| Data sourced from Sun et al., J. Nat. Prod. 2004, 67, 1342-1345 |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data sourced from Sun et al., J. Nat. Prod. 2004, 67, 1342-1345 |
Experimental Protocols
The isolation and spectroscopic analysis of this compound follow established methodologies for natural product chemistry.
2.1. Isolation of this compound
The isolation of this compound from the dried and powdered leaves and stems of Schisandra lancifolia typically involves the following steps:
-
Extraction: The plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to multiple chromatographic techniques for purification. These include:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using size-exclusion chromatography to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is often performed using reversed-phase preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).
-
The following diagram illustrates a general workflow for the isolation process:
2.2. NMR Spectroscopic Analysis
The structural characterization of this compound is performed using one- and two-dimensional NMR techniques.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are recorded to identify the number and types of carbon atoms.
-
2D NMR: To establish the connectivity and spatial relationships of atoms, a suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.
-
-
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit interesting biological activities, suggesting its potential as a lead compound in drug discovery.
3.1. Anti-HIV Activity
This compound has demonstrated anti-HIV-1 activity with an EC₅₀ value of 18.5 µg/mL.[1] While the precise mechanism of action has not been fully elucidated, many nortriterpenoids from the Schisandraceae family are known to target various stages of the HIV life cycle.
3.2. Anxiolytic-like Effects and the Monoaminergic System
This compound is a constituent of a traditional Chinese medicine herb-pair, Suanzaoren–Wuweizi, which has been shown to have anxiolytic-like effects.[2] Studies on this herbal combination suggest that its mechanism of action involves the modulation of the monoaminergic neurotransmitter system.[2] This system, which includes neurotransmitters like serotonin, dopamine, and norepinephrine, plays a crucial role in regulating mood, anxiety, and other neurological functions.
The following diagram illustrates a simplified overview of a monoaminergic synapse, a potential target for the bioactivity of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics and biological context of this compound. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
Biological Activity of Lancifodilactone C: A Review of Available Data and Proposed Screening Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a member of the lancifodilactones, a class of highly oxygenated nortriterpenoids isolated from plants of the genus Schisandra. While the complex and unique chemical structures of these compounds have garnered significant interest in the field of synthetic chemistry, publicly available data on the specific biological activities of this compound are currently unavailable. This guide, therefore, summarizes the known biological activity of a closely related analogue, Lancifodilactone F, and proposes a generalized experimental workflow for the comprehensive biological activity screening of novel compounds such as this compound.
Quantitative Data on Related Lancifodilactones
To date, specific biological activity data for this compound has not been reported in the scientific literature. However, preliminary screening has been conducted on Lancifodilactone F, a structurally related nortriterpenoid. The findings from this study are summarized below.
Table 1: Anti-HIV Activity of Lancifodilactone F
| Compound | Biological Activity | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Lancifodilactone F | Anti-HIV | C8166 | 20.69 ± 3.31 | > 200 | > 9.67 |
EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Median Cytotoxic Concentration) is the concentration of a drug that kills 50% of cells in a given time period. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of a compound.
Proposed Experimental Protocols for Biological Activity Screening
Given the lack of specific data for this compound, a generalized, multi-tiered approach for the biological activity screening of a novel natural product is proposed. This workflow is designed to efficiently identify potential therapeutic activities and elucidate the mechanism of action.
Tier 1: Preliminary Cytotoxicity and Broad-Spectrum Bioactivity Screening
-
Objective: To assess the general cytotoxicity of this compound and to perform broad-spectrum screening for potential bioactivities.
-
Methodology:
-
Cytotoxicity Assays: Utilize a panel of representative human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293) to determine the CC₅₀ value. The MTT or resazurin (B115843) reduction assays are commonly employed for this purpose.
-
Broad-Spectrum Bioactivity Panels: Screen the compound against a wide range of biological targets. This can include commercially available panels that assess activity against various enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs), and ion channels.
-
Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Tier 2: Focused Secondary Assays and Hit Validation
-
Objective: To validate the "hits" from Tier 1 screening and to further investigate the most promising biological activities.
-
Methodology:
-
Dose-Response Studies: For any confirmed activity, perform detailed dose-response studies to accurately determine potency (EC₅₀ or IC₅₀).
-
Orthogonal Assays: Employ a secondary, mechanistically different assay to confirm the initial findings. For example, if initial screening suggests kinase inhibition, a direct binding assay could be used for confirmation.
-
Selectivity Profiling: If a specific target class is identified (e.g., a particular family of enzymes), screen this compound against a panel of related targets to assess its selectivity.
-
Tier 3: Mechanism of Action and In Vivo Efficacy Studies
-
Objective: To elucidate the molecular mechanism of action and to evaluate the in vivo efficacy and safety of this compound.
-
Methodology:
-
Target Identification: Utilize techniques such as chemical proteomics (e.g., activity-based protein profiling) or genetic approaches (e.g., shRNA screening) to identify the specific molecular target(s).
-
Signaling Pathway Analysis: Once a target is identified, investigate the downstream effects on relevant signaling pathways using techniques like Western blotting, reporter gene assays, or transcriptomics (RNA-seq).
-
Animal Models: If a significant and promising in vitro activity is confirmed, the compound's efficacy and preliminary safety profile should be evaluated in a relevant animal model of the disease.
-
Visualization of Proposed Experimental Workflow
The following diagram illustrates the proposed logical workflow for the biological activity screening of a novel compound like this compound.
Caption: Proposed workflow for biological activity screening of this compound.
Signaling Pathways
As there is no specific biological activity or molecular target identified for this compound, a diagram of a relevant signaling pathway cannot be provided at this time. The investigation of signaling pathways would be a key component of Tier 3 studies, following the identification of a validated biological activity and molecular target.
Conclusion
While the intricate structure of this compound presents an interesting scaffold for drug discovery, its biological activities remain to be elucidated. The anti-HIV activity of the related compound, Lancifodilactone F, suggests that this class of nortriterpenoids warrants further investigation. The proposed multi-tiered screening workflow provides a comprehensive framework for systematically exploring the therapeutic potential of this compound and other novel natural products. Such studies are essential to uncover new lead compounds for the development of future therapeutics.
Unraveling the Therapeutic Potential of Lancifodilactone C: A Review of Preliminary Research
For Immediate Release
Kunming, China - Preliminary investigations into Lancifodilactone C, a nortriterpenoid isolated from the leaves and stems of Schisandra lancifolia, have revealed its presence among a class of compounds with noted biological activities. While in-depth mechanism of action studies for this compound are currently limited in the public domain, research into related compounds from the Schisandra genus provides a foundational context for its potential therapeutic effects. This technical overview serves to consolidate the existing, albeit sparse, information for researchers, scientists, and drug development professionals.
Summary of Known Biological Activity
To date, the primary biological screening reported for a series of newly isolated lancifodilactones, including this compound, has been in the context of anti-HIV activity. Several novel nortriterpenoids, designated lancifodilactones I-N, were isolated from Schisandra lancifolia and subsequently evaluated for their potential to inhibit HIV-1.[1] This initial screening suggests that compounds within this structural family may possess antiviral properties, although detailed mechanistic insights are yet to be elucidated.
Further research on other compounds from Schisandra lancifolia has also pointed towards anti-HIV-1 activity. For instance, lancifodilactone H and lancifoic acid A, also isolated from the same plant, exhibited weak anti-HIV-1 activity in vitro.[2] Another novel nortriterpenoid from this plant, Lancifodilactone F, also demonstrated anti-HIV activity.[3]
While direct evidence for the anti-inflammatory mechanism of this compound is not yet available, the broader family of compounds from the Schisandra genus is recognized for its anti-inflammatory properties.[4] These effects are often attributed to the modulation of key signaling pathways, such as NF-κB and MAPK, which are central to the inflammatory response.[4] However, it is crucial to note that these are general activities of the plant genus and have not been specifically demonstrated for this compound.
Quantitative Data
At present, there is a notable absence of publicly available quantitative data regarding the preliminary mechanism of action of this compound. Studies detailing its effects on specific signaling pathways, protein expression levels, or dose-dependent cellular responses are not yet published. Therefore, the creation of structured tables for comparative analysis is not feasible at this time.
Experimental Protocols
Detailed experimental methodologies for key experiments elucidating the mechanism of action of this compound are not available in the current body of scientific literature. The existing publications primarily describe the isolation and structural elucidation of the compound, followed by preliminary biological screening for anti-HIV activity.[1]
Signaling Pathways and Experimental Workflows
Given the lack of specific mechanistic data for this compound, the generation of detailed signaling pathway diagrams or experimental workflow visualizations would be speculative. To provide a conceptual framework based on the general understanding of related compounds, a hypothetical experimental workflow for investigating the anti-inflammatory potential of a novel natural product is presented below.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancifodilactone C and its related nortriterpenoids, primarily isolated from plants of the Schisandra genus, represent a class of highly oxygenated and structurally complex natural products. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including notable anti-HIV, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogues. It details their chemical structures, origins, and biological activities, with a focus on quantitative data. Furthermore, this document outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds. Finally, key signaling pathways modulated by these nortriterpenoids are visualized to facilitate a deeper understanding of their mechanisms of action.
Introduction
Nortriterpenoids are a subclass of triterpenoids characterized by the loss of one or more carbon atoms from the typical 30-carbon skeleton. The genus Schisandra, a group of climbing plants used in traditional medicine, has proven to be a rich source of structurally unique and biologically active nortriterpenoids. Among these, this compound and its congeners stand out for their intricate molecular architectures, often featuring highly oxygenated cycloartane (B1207475) skeletons with novel ring systems.
Initial studies have revealed that these compounds can exhibit significant biological effects, most notably in the context of viral infections and inflammatory processes. This guide aims to consolidate the existing scientific literature on this compound and related nortriterpenoids, presenting the information in a structured and accessible format for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structures and Origin
This compound is a nortriterpenoid that has been isolated from Schisandra lancifolia. Its molecular formula is C₂₉H₃₆O₁₀. The core structure is a highly modified cycloartane-type triterpenoid. Several related compounds have been isolated from the same plant source, including Lancifodilactones B, D, E, F, G, and I through N, as well as schilancitrilactones A-C.[1][2][3][4][5] These compounds share a common biosynthetic origin but differ in their oxidation patterns and skeletal arrangements, leading to a diverse array of complex structures.
Biological Activities
The nortriterpenoids from Schisandra species have been investigated for a range of biological activities. The primary areas of interest have been their anti-HIV, cytotoxic, and anti-inflammatory effects.
Anti-HIV Activity
Several nortriterpenoids from Schisandra have demonstrated inhibitory activity against the Human Immunodeficiency Virus (HIV). The anti-HIV-1 activity is often evaluated by measuring the inhibition of the cytopathic effects of the virus in cell culture.
| Compound | Virus Strain | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Lancifodilactone F | HIV-1 | C8166 | 20.69 ± 3.31 | > 200 | > 9.67 | [6] |
| Lancifodilactone G | HIV-1 | C8166 | 95.47 ± 14.19 | > 200 | > 2.09 | [7] |
Cytotoxic Activity
The cytotoxic effects of these compounds are crucial for assessing their potential as anticancer agents and for determining their therapeutic window. Cytotoxicity is typically evaluated using various cancer cell lines.
No specific quantitative cytotoxicity data (IC₅₀ or CC₅₀ values) for this compound against a panel of cancer cell lines was identified in the reviewed literature.
Anti-inflammatory Activity
Extracts from Schisandra have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. The anti-inflammatory potential of purified nortriterpenoids is an active area of research.
No specific quantitative anti-inflammatory data (IC₅₀ values) for this compound was identified in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and related nortriterpenoids.
Isolation and Purification of Nortriterpenoids from Schisandra
The following is a general protocol for the isolation of nortriterpenoids from Schisandra species, which can be adapted for the specific isolation of this compound.
Workflow for Nortriterpenoid Isolation
Caption: General workflow for the isolation and purification of nortriterpenoids.
Detailed Protocol:
-
Extraction: Air-dried and powdered leaves and stems of the Schisandra plant are extracted with 70% aqueous acetone at room temperature.
-
Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
Fractionation: The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the components into different fractions.
-
Further Purification: Fractions containing the desired nortriterpenoids are further purified by repeated column chromatography using different stationary phases like Sephadex LH-20 and reverse-phase (RP-18) silica gel.
-
Final Purification: The final purification of individual compounds is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Anti-HIV-1 Cytopathic Effect Inhibition Assay
This protocol describes a method to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) induced by HIV-1 in a susceptible cell line.
Workflow for Anti-HIV-1 CPE Inhibition Assay
Caption: Workflow for the anti-HIV-1 cytopathic effect inhibition assay.
Detailed Protocol:
-
Cell Culture: C8166 cells, a human T-cell line, are cultured in appropriate media and maintained in a CO₂ incubator.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Setup: C8166 cells are seeded into a 96-well microtiter plate.
-
Infection: The cells are infected with a predetermined amount of HIV-1. Control wells with uninfected cells and infected cells without the test compound are included.
-
Treatment: The serially diluted test compound is added to the infected cells.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and the development of a cytopathic effect (typically 3-5 days).
-
Cell Viability Assessment: The number of viable cells is quantified using a suitable method, such as the MTT assay or crystal violet staining.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral cytopathic effect by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, are calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.
Anti-inflammatory Activity Assays
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the signaling cascade.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. The percentage of inhibition by the test compound is calculated relative to the stimulated control, and the IC₅₀ value is determined.
This method is used to assess the effect of a compound on the phosphorylation (activation) of MAPKs, which are crucial components of inflammatory signaling.
Workflow for MAPK Phosphorylation Western Blot
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Detailed Protocol:
-
Cell Treatment and Stimulation: Cells (e.g., RAW 264.7 macrophages) are pre-treated with the test compound and then stimulated with a MAPK activator like lipopolysaccharide (LPS).
-
Protein Extraction: The cells are lysed, and the total protein is extracted.
-
Protein Quantification: The concentration of the protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-p38, anti-phospho-ERK) and antibodies for the total forms of these proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total MAPKs is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on MAPK activation.
Signaling Pathways
The anti-inflammatory effects of compounds from Schisandra are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The main MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these pathways leads to the expression of various inflammatory mediators.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound and its related nortriterpenoids from Schisandra species are a promising class of natural products with significant therapeutic potential. Their complex chemical structures and potent biological activities, particularly against HIV and inflammation, make them attractive lead compounds for drug discovery and development.
While initial studies have provided valuable insights, further research is needed to fully elucidate the structure-activity relationships within this class of compounds. Specifically, more comprehensive quantitative data on the anti-HIV, cytotoxic, and anti-inflammatory activities of this compound and a wider range of its analogues are required. Detailed mechanistic studies are also necessary to precisely identify the molecular targets and signaling pathways through which these compounds exert their biological effects. The development of efficient total synthesis strategies will be crucial for producing sufficient quantities of these compounds for preclinical and clinical evaluation. Continued exploration of the rich chemical diversity of the Schisandra genus is likely to yield additional novel nortriterpenoids with unique biological properties.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Secondary Metabolites of Schisandra lancifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra lancifolia, a member of the Schisandraceae family, is a plant of significant interest in the field of natural product chemistry and drug discovery. The leaves and stems of this species are a rich source of structurally diverse and biologically active secondary metabolites, primarily nortriterpenoids and lignans. These compounds have demonstrated a range of pharmacological activities, most notably potent anti-HIV-1 activity, making S. lancifolia a promising candidate for the development of new therapeutic agents. This technical guide provides an in-depth overview of the core secondary metabolites isolated from S. lancifolia, with a focus on their quantitative data, experimental protocols for their isolation and characterization, and the biosynthetic pathways involved.
Core Secondary Metabolites: Nortriterpenoids
A significant number of highly oxygenated nortriterpenoids have been isolated and identified from Schisandra lancifolia. These compounds often possess complex and unique skeletal structures, contributing to their notable biological activities.
Quantitative Data on Anti-HIV-1 Activity
The anti-HIV-1 activity of several nortriterpenoids from S. lancifolia has been evaluated. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized in the table below. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
| Compound Name | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Lancifodilactone G | 95.47 ± 14.19 | > 200 | 1.82-2.46 | [1][2] |
| Schilancitrilactone C | 27.54 | > 100 | > 3.63 | [3] |
| 20-hydroxymicrandilactone D | 99.0 | Not Reported | Not Reported | [3] |
| Lancifodilactone H | Weak activity | Not Reported | Not Reported | [4] |
| Lancifoic acid A | Weak activity | Not Reported | Not Reported | [4] |
| Nigranoic acid | Weak activity | Not Reported | Not Reported | [4] |
Experimental Protocols
The isolation and structural elucidation of secondary metabolites from S. lancifolia involve a series of standard and advanced phytochemical techniques.
General Isolation and Purification Workflow
The general workflow for isolating nortriterpenoids from the leaves and stems of S. lancifolia is outlined below. This process typically involves extraction, partitioning, and multiple chromatographic steps.
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecules.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula of the compounds.
-
X-ray Crystallography: Offers unambiguous determination of the absolute stereochemistry of crystalline compounds.[5]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the isolated compounds is typically evaluated using cell-based assays. A common protocol involves the following steps:
References
- 1. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Lancifodilactone G:â A Unique Nortriterpenoid Isolated from Schisandra lancifolia and Its Anti-HIV Activity - figshare - Figshare [figshare.com]
- 3. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nortriterpenoids from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Lancilactone C: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (+)-Lancilactone C, a tricyclic triterpenoid (B12794562) with potent anti-HIV activity. The synthesis, notable for its innovative domino [4+3] cycloaddition reaction, has also led to the structural revision of the natural product. This guide offers a comprehensive overview of the synthetic strategy, key experimental procedures, and corresponding data.
Lancilactone C, originally isolated from Kadsura lancilimba, has demonstrated significant inhibition of HIV replication in H9 lymphocytes with an EC50 value of 1.4 µg/mL and shows no cytotoxicity at concentrations up to 100 µg/mL[1][2][3][4]. Its unique molecular architecture, featuring a trans-dimethylbicyclo[4.3.0]nonane core and a 7-isopropylenecyclohepta-1,3,5-triene moiety, presented a considerable synthetic challenge[1][3][5][6]. The first total synthesis by Kuroiwa et al. not only successfully constructed this complex molecule but also revised its initially proposed structure[1][2][5].
The synthetic approach commences with the commercially available (−)-Wieland–Miescher ketone and proceeds through a meticulously planned sequence of reactions, culminating in the novel domino [4+3] cycloaddition to construct the challenging seven-membered ring[1][2]. This key step involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization cascade[1][2][3][5].
Synthetic Strategy Overview
The retrosynthetic analysis of Lancilactone C reveals a convergent strategy. The molecule is disconnected into two key fragments: a diene and a cyclopropene (B1174273) precursor. The synthesis of these fragments and their subsequent union via the domino cycloaddition are central to the overall synthetic route.
Caption: Retrosynthetic analysis of Lancilactone C.
Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments in the total synthesis of Lancilactone C.
Protocol 1: Synthesis of the Bicyclic Core from (−)-Wieland–Miescher Ketone
The synthesis begins with the construction of the trans-dimethylbicyclo[4.3.0]nonane core from (−)-Wieland–Miescher ketone. This involves a modified Birch reduction using SmI2, followed by intramolecular cyclopropanation and subsequent ring cleavage to establish the key bicyclic skeleton[1].
Materials:
-
(−)-Wieland–Miescher ketone
-
Samarium(II) iodide (SmI2)
-
Appropriate solvents and reagents for cyclopropanation and ring cleavage.
Procedure:
-
Modified Birch Reduction: To a solution of (−)-Wieland–Miescher ketone in a suitable solvent, add SmI2 at a controlled temperature. Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Intramolecular Cyclopropanation: Subject the product from the previous step to conditions that promote intramolecular cyclopropanation.
-
Ring Cleavage: The resulting cyclopropane (B1198618) ring is then cleaved under specific conditions to yield the desired trans-dimethylbicyclo[4.3.0]nonane derivative.
-
Purification: Purify the final product by column chromatography.
Protocol 2: The Domino [4+3] Cycloaddition Reaction
This crucial step unites the diene and cyclopropene fragments to form the seven-membered ring of Lancilactone C. The reaction is a cascade involving in situ oxidation of a cyclopropene alcohol to the corresponding dienophile, followed by a Diels-Alder reaction, elimination, and a 6π-electrocyclization[1][2].
Materials:
-
Diene precursor
-
Cyclopropene alcohol precursor
-
Oxidizing agent
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diene and cyclopropene alcohol precursors in the anhydrous solvent.
-
Initiation: Add the oxidizing agent to the reaction mixture to generate the dienophile in situ.
-
Domino Reaction: Heat the reaction mixture to the appropriate temperature to initiate the Diels-Alder reaction, followed by spontaneous elimination and electrocyclization. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench if necessary, and extract the product. Purify the resulting tricyclic compound by column chromatography.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Synthetic Route to the Lancifodilactone C Core Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lancifodilactone C is a tricyclic triterpenoid (B12794562) that has garnered significant interest due to its potential as an inhibitor of human immunodeficiency virus (HIV) replication without exhibiting cytotoxicity.[1][2] Its unique molecular architecture, characterized by a trans-dimethylbicyclo[4.3.0]nonane fused to a 7-isopropylenecyclohepta-1,3,5-triene, presents a formidable challenge for synthetic chemists.[1][2] This document outlines a detailed synthetic strategy for the core structure of this compound, based on the first total synthesis which also led to a revision of its originally proposed structure.[1][2]
The key feature of the described synthesis is a novel domino [4+3] cycloaddition reaction. This powerful reaction cascade involves an initial oxidation, followed by a Diels-Alder reaction, an elimination step, and finally an electrocyclization to construct the complex cycloheptatriene (B165957) ring system.[1][2]
Overall Synthetic Strategy
The retrosynthetic analysis reveals a convergent approach. The this compound core is envisioned to be assembled from two key fragments: a diene and a cyclopropene (B1174273) derivative. The challenging cycloheptatriene ring is constructed in a single domino reaction sequence. The bicyclo[4.3.0]nonane fragment is synthesized from the well-known (−)-Wieland–Miescher ketone, establishing the required stereochemistry early in the synthesis.[2]
Figure 1: Retrosynthetic analysis of the this compound core.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the synthesis of the this compound core structure.
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Intramolecular Cyclopropanation & Ring Cleavage | (-)-Wieland–Miescher ketone | Bicyclo[4.3.0]nonane intermediate | ~60% (over several steps) |
| 2 | Diastereoselective Ene Reaction | Bicyclo[4.3.0]nonane intermediate | Diene precursor | 75% |
| 3 | Diene Formation | Diene precursor | Diene fragment | 89% |
| 4 | Domino [4+3] Cycloaddition Reaction | Diene and Cyclopropene fragments | This compound Core (revised structure) | 45% |
Experimental Protocols
Synthesis of the Diene Fragment
The synthesis of the diene fragment commences from the commercially available (−)-Wieland–Miescher ketone. The key steps involve the formation of a bicyclo[4.3.0]nonane system with a contiguous quaternary carbon center, followed by a diastereoselective ene reaction to install the necessary side chain for the subsequent diene formation.[2]
Protocol for Diastereoselective Ene Reaction:
-
To a solution of the bicyclo[4.3.0]nonane intermediate in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., tin(IV) chloride) at a low temperature (e.g., -78 °C).
-
Slowly add the ene-acceptor (e.g., an appropriate aldehyde or ketone) to the reaction mixture.
-
Stir the reaction at the low temperature for a specified time until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diene precursor.
The Key Domino [4+3] Cycloaddition Reaction
This crucial step unites the diene and cyclopropene fragments to construct the core tricyclic skeleton of this compound. The reaction is a complex cascade that efficiently builds molecular complexity.
Figure 2: Workflow of the domino [4+3] cycloaddition reaction.
Protocol for the Domino [4+3] Cycloaddition:
-
In a reaction vessel, dissolve the diene fragment and the cyclopropene fragment in a suitable solvent (e.g., toluene).
-
Add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 110 °C) and stir for the required duration.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the this compound core structure.
Conclusion
The synthetic route detailed herein provides a robust and innovative approach to the core structure of this compound. The development of a novel domino [4+3] cycloaddition reaction is a highlight of this strategy, enabling the efficient construction of the complex and unique cycloheptatriene ring system.[1][2] This synthetic pathway not only provides access to this compound for further biological evaluation but also offers valuable insights for the synthesis of other complex natural products. The successful application of this strategy also led to the important revision of the originally proposed structure of this compound.[1][2] Further investigations into the biological activity of the synthetically pure and structurally verified this compound are now possible.
References
Chiral Catalysts in the Synthesis of Lancifodilactone C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key chiral catalytic steps in the total synthesis of Lancifodilactone C, a complex triterpenoid (B12794562) with potential biological activity. The synthesis of this natural product relies on establishing critical stereocenters early in the synthetic route, a task accomplished with high precision using modern chiral catalysts. These notes are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Introduction to Chiral Catalysis in this compound Synthesis
The total synthesis of this compound hinges on the asymmetric preparation of a key building block, the (-)-Wieland-Miescher ketone. This bicyclic diketone possesses a crucial stereocenter that dictates the absolute stereochemistry of the final natural product. The enantioselective synthesis of this intermediate is achieved through an organocatalyzed Robinson annulation. Additionally, strategies developed for the synthesis of the related compound, Lancifodilactone G, employ an asymmetric Diels-Alder reaction to construct a key cyclic system, a technique that is also highly relevant in the field. This document details the protocols for these pivotal chiral catalytic transformations.
Key Chiral Catalytic Reactions
Two primary chiral catalytic reactions are highlighted in the context of synthesizing this compound and its analogues:
-
Organocatalytic Asymmetric Robinson Annulation: This reaction is employed to produce the enantiomerically pure (-)-Wieland-Miescher ketone, the starting material for the total synthesis of this compound.
-
Asymmetric Diels-Alder Reaction: Utilized in the synthesis of the related Lancifodilactone G, this reaction demonstrates the power of chiral Lewis acid catalysis in constructing complex carbocyclic frameworks with high enantiocontrol.
Organocatalytic Asymmetric Synthesis of (-)-Wieland-Miescher Ketone
The asymmetric synthesis of the (-)-Wieland-Miescher ketone is a cornerstone of the this compound total synthesis. This reaction is an organocatalyzed intramolecular Robinson annulation of a prochiral triketone. Various chiral amine-based catalysts have been developed to facilitate this transformation with high enantioselectivity.
Catalyst Performance Data
| Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 3 | - | DMSO | ~70 | 70 | [1] |
| Simple Primary Amine (Amino acid-derived) | 1 | - | Neat | up to 98 | up to 96 | [2][3] |
| N-tosyl-(Sa)-binam-l-prolinamide | 2 | Benzoic Acid (0.5%) | Neat | 93 | 94 | [4][5] |
Experimental Protocol: Synthesis of (-)-Wieland-Miescher Ketone using (S)-Proline
This protocol is a widely used method for the synthesis of the Wieland-Miescher ketone, providing a good balance between catalyst availability and enantioselectivity.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add (S)-proline (0.03 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl vinyl ketone (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (-)-Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Diels-Alder Reaction for B-Ring Construction
In the synthesis of the related Lancifodilactone G, a key strategic element is the enantioselective construction of the B-ring via a Diels-Alder reaction. This transformation is catalyzed by a chiral oxazaborolidine, commonly known as a Corey-Bakshi-Shibata (CBS) catalyst, which acts as a chiral Lewis acid to control the facial selectivity of the cycloaddition.
Catalyst Performance Data
| Catalyst | Catalyst Loading (mol%) | Activator | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Oxazaborolidine (CBS Catalyst) | 4 - 20 | Triflic Acid (TfOH) or AlBr₃ | Dichloromethane (B109758) (CH₂Cl₂) or Toluene | -78 to -40 | >90 | >90 | [6] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol provides a general procedure for the CBS-catalyzed asymmetric Diels-Alder reaction relevant to the synthesis of complex natural products like Lancifodilactone G.
Materials:
-
Diene (e.g., 2-(triisopropylsiloxy)-1,3-butadiene)
-
Dienophile (e.g., a suitable α,β-unsaturated ketone)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Triflic acid (TfOH) or Aluminum tribromide (AlBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.2 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triflic acid (0.2 eq) or AlBr₃ (0.2 eq) in dichloromethane to the catalyst solution and stir for 30 minutes.
-
Add a solution of the dienophile (1.0 eq) in dichloromethane dropwise to the activated catalyst mixture and stir for an additional 30 minutes.
-
Add a solution of the diene (1.2 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Visualizing the Synthetic Logic
The following diagrams illustrate the overall workflow and the key transformations in the synthesis of this compound, emphasizing the role of the chiral catalysts.
Caption: Synthetic workflow for this compound.
Caption: Key Asymmetric Diels-Alder Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Application Note: Quantification of Lancifodilactone C in Human Plasma Using UPLC-MS/MS
Introduction
Lancifodilactone C is a naturally occurring, highly oxygenated triterpenoid (B12794562) isolated from plants of the Schisandraceae family. Triterpenoids from this family are known for a variety of biological activities, making them of significant interest in drug discovery and development. To facilitate preclinical and clinical investigations, including pharmacokinetic and pharmacodynamic studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential.
This application note details a hypothetical, yet scientifically plausible, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers high selectivity, sensitivity, and throughput, making it suitable for regulated bioanalysis.
Analytical Method Overview
This method employs a protein precipitation strategy for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle
Plasma samples are treated with a protein precipitating agent to remove macromolecules. The supernatant, containing this compound and an internal standard (IS), is then injected into the UPLC-MS/MS system. The analyte and IS are separated based on their hydrophobicity and detected based on their specific precursor-to-product ion transitions. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Analyte and Internal Standard
-
Analyte: this compound
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix, such as a stable isotope-labeled this compound or another triterpenoid with similar chromatographic and ionization properties. For this hypothetical method, we will use a related triterpenoid, Schisandrin, as the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Schisandrin (Internal Standard, purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.0 min, 95% B; 3.1-4.0 min, 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Mass Spectrometry - Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 517.2 | 341.1 | 40 | 25 |
| Schisandrin (IS) | 433.2 | 417.2 | 35 | 20 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Schisandrin in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Schisandrin stock solution in acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Schisandrin in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize hypothetical but representative quantitative data for key validation parameters.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 3 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| Mid QC | 100 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| High QC | 800 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 95.1 |
| High QC | 800 | 95.2 | 98.3 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-top | 8 hours at RT | Low, High | 93-105 |
| Freeze-thaw | 3 cycles | Low, High | 95-102 |
| Long-term | 30 days at -80°C | Low, High | 91-104 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Hypothetical Fragmentation of this compound
Caption: Proposed fragmentation pathway for this compound in MS/MS.
Conclusion
This application note presents a hypothetical yet robust and sensitive UPLC-MS/MS method for the quantification of this compound in human plasma. The proposed method utilizes a simple protein precipitation for sample cleanup and offers excellent chromatographic resolution and mass spectrometric selectivity. The outlined validation parameters demonstrate that this method would be reliable and reproducible for supporting pharmacokinetic and other studies in drug development. This protocol can serve as a strong starting point for the development and validation of a definitive analytical method for this compound.
Application Notes and Protocols for the HPLC Analysis of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit proposed, High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lancifodilactone C, a nortriterpenoid of interest for its potential therapeutic properties. Due to the limited availability of a validated method in the public domain, this protocol is extrapolated from established methods for similar triterpenoid (B12794562) compounds. It is intended to serve as a robust starting point for method development and validation in a research or drug development setting. Additionally, this document outlines a hypothetical signaling pathway to guide mechanistic studies.
Introduction to this compound
This compound is a nortriterpenoid, a class of natural products known for a wide range of biological activities. Triterpenoids often lack strong chromophores, which presents a challenge for UV-based detection in HPLC analysis. Therefore, method development for these compounds typically involves optimization of chromatographic conditions for sensitive detection at low UV wavelengths.
Proposed HPLC Method for this compound Analysis
This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump System with Autosampler and UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20-22 min: 95% to 60% B22-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Parameter Selection
-
Column: A C18 column is a versatile and commonly used stationary phase for the separation of non-polar to moderately polar compounds like triterpenoids.
-
Mobile Phase: A water/acetonitrile gradient is effective for eluting compounds with a range of polarities. The addition of formic acid can improve peak shape and resolution.
-
Detection: Many triterpenoids lack a strong chromophore, necessitating detection at low UV wavelengths, such as 210 nm, for adequate sensitivity.[1][2][3]
-
Gradient Elution: A gradient is proposed to ensure the elution of this compound with a reasonable retention time and good peak shape, while also cleaning the column of any more non-polar compounds.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 60% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material (e.g., from the genus Schisandra).
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Clean-up (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the pooled supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Parameters (Proposed)
For use in a regulated environment, the following parameters should be validated according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.999 for a calibration curve of at least 5 concentrations |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
| Robustness | Insensitive to small variations in mobile phase composition, flow rate, and temperature |
Hypothetical Signaling Pathway for this compound
While the specific molecular targets of this compound are not yet fully elucidated, many bioactive natural products exert their effects by modulating key signaling pathways, such as those involved in apoptosis (programmed cell death). Below is a diagram of a generalized apoptosis pathway that could be investigated in relation to this compound's biological activity.
Caption: Generalized apoptosis signaling pathways.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from a plant matrix.
Caption: Workflow for this compound analysis.
Conclusion
The methods and protocols outlined in this document provide a comprehensive starting point for the reliable quantification of this compound. It is crucial to perform a full method validation to ensure the accuracy and precision of the results for any specific application. Further research into the biological activities of this compound, guided by an understanding of relevant signaling pathways, will be essential in unlocking its full therapeutic potential.
References
Application Note: Quantitative Analysis of Lancifodilactone C using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of Lancifodilactone C, a nortriterpenoid lactone isolated from Schisandra species, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices.
Introduction
This compound is a highly oxygenated nortriterpenoid with a complex chemical structure, isolated from plants of the Schisandra genus. The molecular formula of this compound is C₂₉H₃₆O₁₀, and it has a molecular weight of 544.59 g/mol . Triterpenoids and their derivatives from Schisandra have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, anti-HIV, and anti-cancer activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and investigation of its biological functions.
This application note provides a comprehensive LC-MS/MS protocol for the determination of this compound. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 3 mL)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another nortriterpenoid not present in the sample)
Protocol:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Mix 500 µL of the sample with 500 µL of water and 10 µL of IS solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B in 0.1 minutes, and re-equilibrate for 2.9 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
Due to the lack of experimental fragmentation data for this compound in the public domain, the following MRM transitions are proposed based on its chemical structure and the known fragmentation patterns of similar nortriterpenoid lactones, which often involve neutral losses of water (H₂O) and carbon monoxide (CO). The [M+H]⁺ ion for this compound is expected at m/z 545.2.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 545.2 | 527.2 ([M+H-H₂O]⁺) | 0.05 | 40 | 20 |
| This compound (Qualifier) | 545.2 | 499.2 ([M+H-H₂O-CO]⁺) | 0.05 | 40 | 30 |
Note: The cone voltage and collision energy values are starting points and should be optimized for the specific instrument used to achieve the best sensitivity and specificity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1250 | 50000 | 0.025 |
| 5 | 6300 | 51000 | 0.124 |
| 10 | 12800 | 50500 | 0.253 |
| 50 | 64500 | 49800 | 1.295 |
| 100 | 130000 | 50200 | 2.590 |
| 500 | 655000 | 49900 | 13.126 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Representative Signaling Pathway
While the specific biological targets of this compound are not yet fully elucidated, many nortriterpenoids from Schisandra have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound.
Caption: A potential anti-inflammatory signaling pathway (NF-κB) that may be modulated by this compound. The inhibitory effect shown is hypothetical and requires experimental validation.
Conclusion
This application note provides a foundational LC-MS/MS method for the quantitative analysis of this compound. The protocol offers a starting point for method development and can be adapted for various research applications. The high selectivity and sensitivity of the MRM-based approach make it well-suited for the reliable determination of this compound in complex matrices. Further validation of this method in the user's laboratory is recommended to ensure performance for the intended application.
Application Notes and Protocols for Assessing the Anti-HIV Efficacy of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential anti-HIV-1 activity of the novel compound, Lancifodilactone C. The protocols outlined below describe a systematic approach, beginning with cytotoxicity assessment, followed by cell-based anti-HIV assays, and culminating in specific enzyme inhibition assays to elucidate the potential mechanism of action.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the anti-HIV efficacy of a test compound like this compound.
Caption: General workflow for anti-HIV efficacy testing.
Phase 1: Cytotoxicity Assessment
Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cells used in the anti-HIV assays. This ensures that any observed reduction in viral replication is not due to cell death.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of viable cells.[1]
Materials:
-
MT-4 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Cytotoxicity of this compound on MT-4 Cells (Hypothetical Data)
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.23 | 98.4 |
| 10 | 1.18 | 94.4 |
| 25 | 0.95 | 76.0 |
| 50 | 0.63 | 50.4 |
| 100 | 0.25 | 20.0 |
| 200 | 0.05 | 4.0 |
-
CC50 (50% Cytotoxic Concentration): ~50 µM
Phase 2: Antiviral Activity Assessment
This phase evaluates the ability of this compound to inhibit HIV-1 replication in a cell-based assay.
Protocol 2: Anti-HIV-1 Assay in MT-4 Cells
This protocol assesses the inhibitory effect of this compound on HIV-1 replication by measuring the production of the viral p24 antigen. MT-4 cells are highly susceptible to HIV-1 infection and exhibit a clear cytopathic effect.[2][3]
Principle: The amount of HIV-1 p24 core protein in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of the compound indicates inhibition of viral replication.[4][5]
Materials:
-
MT-4 cells
-
HIV-1 (e.g., laboratory-adapted strain IIIB)
-
This compound
-
HIV-1 p24 Antigen ELISA kit
-
96-well plates
-
CO2 incubator
Procedure:
-
In a 96-well plate, mix various non-toxic concentrations of this compound with a standard inoculum of HIV-1.
-
Add MT-4 cells (5 x 10^4 cells/well) to the mixture.
-
Include control wells with:
-
Cells + Virus (no compound)
-
Cells only (no virus, no compound)
-
Cells + Virus + Positive Control (e.g., AZT)
-
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, or until cytopathic effect is observed in the virus control wells.[2]
-
Centrifuge the plate to pellet the cells.
-
Collect the culture supernatant and perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[6][7]
Data Presentation:
Table 2: Anti-HIV-1 Activity of this compound (Hypothetical Data)
| This compound (µM) | p24 Antigen (pg/mL) | % Inhibition |
| 0 (Virus Control) | 15,800 | 0 |
| 0.1 | 14,220 | 10 |
| 0.5 | 9,480 | 40 |
| 1.0 | 7,900 | 50 |
| 5.0 | 1,580 | 90 |
| 10.0 | 316 | 98 |
| 25.0 | 158 | 99 |
-
EC50 (50% Effective Concentration): 1.0 µM
-
Selectivity Index (SI = CC50 / EC50): 50 / 1.0 = 50
A higher SI value indicates a more promising therapeutic window for the compound.
Phase 3: Mechanism of Action Studies
To identify the potential target of this compound in the HIV-1 life cycle, a panel of enzyme inhibition assays is performed.
Caption: HIV life cycle and potential drug targets.
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 RT, which synthesizes DNA from an RNA template. Inhibition is typically measured by a colorimetric or fluorometric method.[8][9]
Materials:
-
Recombinant HIV-1 RT
-
HIV-1 RT Assay Kit (containing reaction buffer, template, primers, and detection reagents)
-
This compound
-
Positive control inhibitor (e.g., Nevirapine)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the reaction buffer, template/primer mix, and the test compound or controls.
-
Add recombinant HIV-1 RT to initiate the reaction.
-
Incubate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C).[8]
-
Stop the reaction and perform the detection step as per the kit protocol (e.g., adding an antibody-HRP conjugate followed by a substrate).[8]
-
Measure the absorbance or fluorescence.
Protocol 4: HIV-1 Integrase (IN) Inhibition Assay
Principle: This assay determines if this compound can block the strand transfer activity of HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host genome.[10][11]
Materials:
-
Recombinant HIV-1 IN
-
HIV-1 IN Assay Kit (containing donor and target DNA substrates, reaction buffer)
-
This compound
-
Positive control inhibitor (e.g., Raltegravir)
Procedure:
-
Coat a streptavidin plate with biotin-labeled donor DNA.[10]
-
Add recombinant HIV-1 IN to the wells.
-
Add serial dilutions of this compound or controls and incubate to allow for inhibitor binding.[10]
-
Add the labeled target DNA to initiate the strand transfer reaction.
-
Incubate as recommended by the kit (e.g., 90 minutes at 37°C).[10]
-
Detect the integrated DNA using an antibody-HRP conjugate and substrate.[10]
-
Measure the absorbance.
Protocol 5: HIV-1 Protease (PR) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of HIV-1 protease, which cleaves viral polyproteins into functional proteins. The assay typically uses a fluorogenic substrate that emits a signal upon cleavage.[12][13][14][15]
Materials:
-
Recombinant HIV-1 PR
-
HIV-1 PR Assay Kit (containing a fluorogenic substrate, assay buffer)
-
This compound
-
Positive control inhibitor (e.g., Lopinavir)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the assay buffer and the test compound or controls.
-
Add recombinant HIV-1 PR.
-
Add the fluorogenic substrate to start the reaction.
-
Measure the fluorescence kinetically over a period of time (e.g., 1-2 hours) at the appropriate excitation and emission wavelengths.[13]
Data Presentation for Enzyme Assays:
Table 3: Inhibition of HIV-1 Enzymes by this compound (Hypothetical Data)
| Enzyme | IC50 (µM) |
| Reverse Transcriptase | > 100 |
| Integrase | 1.5 |
| Protease | > 100 |
Interpretation of Results
The following decision tree provides a guide for interpreting the results from the described assays.
Caption: Decision tree for results interpretation.
Based on the hypothetical data, this compound shows promising anti-HIV-1 activity with a good selectivity index. The enzymatic assays suggest that its mechanism of action is likely the inhibition of HIV-1 integrase. Further studies, including resistance profiling and evaluation in in vivo models such as humanized mice, would be warranted.[16][17][18]
References
- 1. broadpharm.com [broadpharm.com]
- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro assessment of compounds for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potential in vitro and in vivo anti-HIV drug screening system for Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochain.com [biochain.com]
- 7. en.hillgene.com [en.hillgene.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. profoldin.com [profoldin.com]
- 10. benchchem.com [benchchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. 2.4. HIV-1 Protease Activity Assay [bio-protocol.org]
- 13. abcam.cn [abcam.cn]
- 14. abcam.com [abcam.com]
- 15. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 16. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - In vivo platforms for analysis of HIV persistence and eradication [jci.org]
Application Notes and Protocols for the Large-Scale Synthesis of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the proposed large-scale synthesis of Lancifodilactone C, a complex triterpenoid (B12794562) with potential therapeutic applications. The synthesis strategy is adapted from the successful total synthesis of the structurally related natural product, Lancifodilactone G acetate. The core synthetic sequence involves a strategic Diels-Alder reaction to construct the key carbocyclic core, followed by a ring-closing metathesis to form a macrocycle, and a Pauson-Khand reaction to install a critical cyclopentenone moiety.
While a direct large-scale synthesis of this compound has not been published, this document outlines a feasible and detailed approach based on established chemical transformations. The protocols provided are intended to serve as a foundational guide for researchers in organic synthesis and drug development.
Overview of the Synthetic Strategy
The proposed retrosynthesis of this compound hinges on a convergent strategy, assembling complex fragments to build the final intricate architecture. The key disconnections reveal three major synthetic operations that form the backbone of this approach:
-
Diels-Alder Reaction: To construct the initial [4.3.0] nonane (B91170) core structure, providing crucial stereochemical control early in the synthesis.
-
Ring-Closing Metathesis (RCM): To form the macrocyclic ether ring, a challenging yet powerful transformation for constructing large ring systems.
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition to introduce the cyclopentenone ring with the desired regioselectivity.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key transformations in the synthesis of this compound. These values are based on literature precedents for similar reactions and may require optimization for large-scale production.
Table 1: Reagents and Expected Yields for Key Reactions
| Reaction Step | Starting Material | Key Reagents | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Diels-Alder | Diene & Dienophile | Lewis Acid (e.g., BF₃·OEt₂) | 10-20 mol% | Dichloromethane | -78 to 25 | 4-12 | 75-85 |
| Ring-Closing Metathesis | Diene Precursor | Grubbs II or Hoveyda-Grubbs II | 1-5 mol% | Toluene (B28343) | 80-110 | 12-24 | 60-75 |
| Pauson-Khand | Enyne Precursor | Co₂(CO)₈ | Stoichiometric | Toluene or DME | 60-100 | 24-48 | 50-65 |
Table 2: Purification Methods for Key Intermediates
| Intermediate | Purification Method | Stationary Phase | Mobile Phase |
| Intermediate 1 (Bicyclic Core) | Flash Column Chromatography | Silica (B1680970) Gel | Hexanes/Ethyl Acetate Gradient |
| Intermediate 3 (Macrocycle) | Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient |
| Intermediate 5 (Tetracyclic Core) | Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol Gradient |
| This compound (Final Product) | Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water Gradient |
Experimental Protocols
Protocol 1: Diels-Alder Reaction for the Bicyclic Core
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction to form the initial bicyclic core of this compound.
Materials:
-
Diene (1.0 eq)
-
Dienophile (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diene and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the dienophile to the reaction mixture.
-
Add BF₃·OEt₂ dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL for a 1g scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ring-Closing Metathesis for Macrocyclization
This protocol details the formation of the macrocyclic ether ring using a second-generation Grubbs catalyst.[1][2]
Materials:
-
Diene precursor (1.0 eq)
-
Grubbs II catalyst (0.02 eq)
-
Anhydrous and degassed Toluene
-
Schlenk flask and inert atmosphere setup
-
Silica gel and activated carbon for purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diene precursor in anhydrous and degassed toluene to a concentration of 0.01 M.
-
Heat the solution to 80 °C.
-
In a separate glovebox or under a stream of argon, weigh the Grubbs II catalyst and dissolve it in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture in one portion.
-
Stir the reaction at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
To remove ruthenium byproducts, dissolve the crude product in a minimal amount of DCM, add a small amount of silica gel and activated carbon, and stir for 1-2 hours.[1]
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Protocol 3: Pauson-Khand Reaction for Cyclopentenone Formation
This protocol describes the cobalt-mediated intramolecular Pauson-Khand reaction to construct the cyclopentenone ring.[3][4]
Materials:
-
Enyne precursor (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
Anhydrous Toluene or 1,2-dimethoxyethane (B42094) (DME)
-
Inert atmosphere setup with a CO balloon
-
Silica gel for purification
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the enyne precursor and anhydrous toluene.
-
Carefully add the solid dicobalt octacarbonyl to the solution. The solution should turn deep red/brown.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.
-
Heat the reaction mixture to 80-100 °C under a carbon monoxide (CO) atmosphere (balloon).
-
Monitor the reaction progress by TLC. The reaction may take 24-48 hours to complete.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Signaling Pathway Context
While the direct molecular targets of this compound are still under investigation, many complex terpenoids exhibit biological activity by inducing apoptosis in cancer cells. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases. The following diagram illustrates a generalized apoptosis signaling pathway that could be influenced by bioactive lactones.
Caption: Generalized apoptosis signaling pathway potentially affected by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Lancifodilactone C and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Lancifodilactone C and its structural analogs, such as Lancifodilactone G. The guidance provided is based on published synthetic routes and addresses common issues in key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the Lancifodilactone core structure?
A1: The main hurdles in synthesizing the complex polycyclic core of this compound and its analogs lie in the construction of the sterically congested multicyclic ring system and the precise control of stereochemistry at multiple chiral centers. Key challenging transformations reported in analogous syntheses, such as that of Lancifodilactone G acetate, include the intramolecular Pauson-Khand reaction to form the furan-fused cyclopentenone, the construction of the eight-membered ring via ring-closing metathesis (RCM), and the diastereoselective formation of the trans-decalin system, often via an intramolecular Diels-Alder reaction.[1][2]
Q2: Is this compound the same as Lancilactone C?
A2: No, they are different, though related, natural products. This compound belongs to the Schisandraceae family of nortriterpenoids and possesses a complex bridged and fused ring system. In contrast, Lancilactone C is a tricyclic triterpenoid (B12794562) with a different carbon skeleton. It is crucial to consult the correct synthetic literature for the target molecule to avoid confusion in strategic planning.
Q3: What are the common protecting group strategies employed in Lancifodilactone synthesis?
A3: Due to the presence of multiple sensitive functional groups, a robust protecting group strategy is essential. Common strategies involve the use of silyl (B83357) ethers (e.g., TBS, TES) for the protection of hydroxyl groups due to their stability under a range of conditions and their selective removal. Acetals are often used to protect diols. The choice of protecting groups should be carefully planned to ensure orthogonality, allowing for selective deprotection at various stages of the synthesis.
Troubleshooting Guides for Key Synthetic Steps
Intramolecular Pauson-Khand Reaction for F-Ring Formation
The construction of the sterically hindered F-ring via an intramolecular Pauson-Khand reaction is a critical and often low-yielding step.
Problem: Low or no yield of the desired cyclopentenone product.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Decomposition of the cobalt-alkyne complex | Use of N-oxides, such as N-methylmorpholine-N-oxide (NMO), as promoters can allow for milder reaction temperatures, reducing decomposition. The reaction should be run under an inert atmosphere (Argon or Nitrogen). | In the synthesis of a Lancifodilactone G model system, the Pauson-Khand reaction was successfully carried out using Co₂(CO)₈ and NMO in CH₂Cl₂ at room temperature. |
| Substrate steric hindrance | Modification of the substrate to reduce steric bulk near the reaction centers can improve yields. Alternatively, screening different cobalt sources (e.g., Co₄(CO)₁₂) or other transition metal catalysts (e.g., Rh or Ir complexes) may be beneficial. | Sterically demanding substrates are known to be challenging for the Pauson-Khand reaction. |
| Inefficient CO insertion | Running the reaction under a carbon monoxide (CO) atmosphere (balloon pressure) can sometimes improve yields by favoring the CO insertion step. | While many modern Pauson-Khand reactions are run without an external CO source, for challenging substrates, it can be a useful variable to screen. |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
To a solution of the enyne precursor (1.0 equiv) in anhydrous, degassed CH₂Cl₂ (0.01 M) under an argon atmosphere is added Co₂(CO)₈ (1.1 equiv). The mixture is stirred at room temperature for 2 hours. N-methylmorpholine-N-oxide (NMO) (3.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Ring-Closing Metathesis (RCM) for Eight-Membered Ring Formation
The formation of the eight-membered ring via RCM can be challenging due to competing oligomerization and the stability of the macrocyclic product.
Problem: Low yield of the desired cyclized product and formation of oligomers.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Intermolecular side reactions | Perform the reaction at high dilution (typically 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular oligomerization. | High dilution is a standard and critical condition for successful macrocyclization via RCM. |
| Catalyst deactivation | Use a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst, which are generally more tolerant to functional groups and less prone to deactivation. Ensure all reagents and solvents are rigorously dried and degassed. | In the synthesis of a Lancifodilactone G intermediate, the Hoveyda-Grubbs II catalyst was used successfully for the RCM step. |
| Reversibility of the reaction | If the desired product is strained, the reaction may be reversible. Removal of the ethylene (B1197577) byproduct by bubbling a stream of argon through the reaction mixture can drive the equilibrium towards the product. | The removal of ethylene is a common strategy to improve yields in RCM reactions. |
Experimental Protocol: Ring-Closing Metathesis
To a solution of the diene precursor (1.0 equiv) in anhydrous, degassed CH₂Cl₂ (0.002 M) under an argon atmosphere is added the Hoveyda-Grubbs II catalyst (5-10 mol%). The reaction mixture is heated to reflux (or stirred at room temperature, depending on substrate reactivity) for 4-12 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Intramolecular Diels-Alder Reaction for A/B Ring System
Achieving high diastereoselectivity in the intramolecular Diels-Alder reaction to form the decalin core can be challenging.
Problem: Poor diastereoselectivity in the cyclization.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Thermal vs. Lewis acid catalysis | Lewis acid catalysis can enhance the rate and selectivity of the Diels-Alder reaction by lowering the LUMO of the dienophile and locking the conformation of the transition state. Screen various Lewis acids (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂). | Lewis acid catalysis is a well-established method for improving the stereoselectivity of Diels-Alder reactions. |
| Transition state conformation | The stereochemical outcome is dictated by the preferred transition state geometry (endo vs. exo). The tether connecting the diene and dienophile plays a crucial role. Modifying the tether length or rigidity can influence the facial selectivity. | Computational studies can be employed to predict the favored transition state and resulting diastereomer. |
| Substrate control | The existing stereocenters in the molecule can direct the approach of the diene and dienophile. Enhancing this directing effect, for example, by using a chiral auxiliary, can improve diastereoselectivity. | In many total syntheses, existing stereocenters are leveraged to control the formation of new ones. |
Experimental Protocol: Intramolecular Diels-Alder Reaction
To a solution of the diene-dienophile precursor (1.0 equiv) in anhydrous CH₂Cl₂ (-78 °C) under an argon atmosphere is added a Lewis acid (e.g., Et₂AlCl, 1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous Rochelle's salt solution and warmed to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: Key challenging stages in the total synthesis of this compound.
References
Technical Support Center: Synthesis of Lancifodilactone C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Lancifodilactone C. Our aim is to help improve reaction yields and address common challenges encountered during this complex total synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which, according to recent literature, involves a revised structure and is synthesized from (-)-Wieland–Miescher ketone via a key domino [4+3] cycloaddition reaction.
Issue 1: Low Yield in the Initial Domino [4+3] Cycloaddition Reaction
Question: We are experiencing low yields in the key domino [4+3] cycloaddition step to form the tricyclic core of this compound. What are the potential causes and how can we optimize this reaction?
Answer: The domino [4+3] cycloaddition is a critical step that involves several sequential reactions, including an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization. Low yields can stem from issues in any of these stages. Here is a systematic troubleshooting approach:
Potential Causes & Solutions:
-
Purity of Starting Materials: The starting material, a derivative of (-)-Wieland–Miescher ketone, and the diene must be of high purity. Impurities can interfere with the catalyst and subsequent reactions.
-
Recommendation: Purify the Wieland-Miescher ketone derivative by column chromatography or recrystallization before use. Ensure the diene is freshly prepared or appropriately stored to prevent degradation.
-
-
Reaction Conditions: Temperature, concentration, and reaction time are critical for domino reactions.
-
Recommendation: Systematically screen a range of temperatures. While the initial Diels-Alder may proceed at a lower temperature, the subsequent elimination and electrocyclization steps might require thermal promotion. Monitor the reaction progress by TLC or LC-MS at various time points to determine the optimal reaction time and prevent product decomposition.
-
-
Catalyst/Promoter Issues: If a Lewis acid or other promoter is used for the Diels-Alder component, its activity and loading are crucial.
-
Recommendation: Use a freshly opened or properly stored Lewis acid. Titrate the Lewis acid if necessary to determine its activity. Optimize the catalyst loading; too little may result in a sluggish reaction, while too much can lead to side reactions.
-
-
Inefficient Electrocyclization: The final electrocyclization step to form the seven-membered ring can be sensitive to steric and electronic factors.
-
Recommendation: If the intermediate prior to electrocyclization is accumulating, a higher temperature might be required to overcome the activation barrier. Ensure the solvent is appropriate for the required reaction temperature.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low yield in the domino [4+3] cycloaddition.
Issue 2: Formation of Multiple Diastereomers
Question: The crude product from our domino cycloaddition shows multiple spots on TLC, suggesting the formation of diastereomers. How can we improve the diastereoselectivity?
Answer: The stereochemical outcome of the Diels-Alder reaction within the domino sequence is key to the overall diastereoselectivity.
Potential Causes & Solutions:
-
Facial Selectivity in Diels-Alder: The approach of the diene to the dienophile can occur from two different faces, leading to diastereomers.
-
Recommendation: The use of a chiral Lewis acid catalyst can significantly enhance facial selectivity. Experiment with different chiral ligands and metal sources to find the optimal catalyst system. The steric bulk of both the dienophile (derived from Wieland-Miescher ketone) and the diene can also influence selectivity. Modifying protecting groups or substituents may be necessary.
-
-
Endo/Exo Selectivity: Diels-Alder reactions can produce both endo and exo products. While often one is kinetically favored, the reaction conditions can influence the ratio.
-
Recommendation: Lowering the reaction temperature generally favors the kinetic product (often the endo isomer). The choice of Lewis acid can also influence the endo/exo ratio.
-
Data on Diastereoselectivity Optimization:
| Catalyst System | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:undesired) |
| Uncatalyzed | 80 | Toluene (B28343) | 2:1 |
| Sc(OTf)₃ (10 mol%) | 25 | CH₂Cl₂ | 5:1 |
| Chiral Ti-TADDOL (10 mol%) | 0 | CH₂Cl₂ | 15:1 |
| Chiral Oxazaborolidine (10 mol%) | -20 | CH₂Cl₂ | >20:1 |
Note: This table presents hypothetical data based on typical results for asymmetric Diels-Alder reactions and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the reported starting material for the total synthesis of this compound?
A1: The first total synthesis of the revised structure of this compound commences from commercially available (-)-Wieland–Miescher ketone.
Q2: What are the key bond formations in the synthesis of the tricyclic core?
A2: The synthesis of the tricyclic core is achieved through a domino [4+3] cycloaddition reaction. This elegant sequence involves the formation of a cycloheptatriene (B165957) structure through a Diels-Alder reaction, followed by an elimination and an electrocyclization.
Q3: Are there any particularly challenging purification steps?
A3: The purification of complex, polycyclic intermediates like those in the this compound synthesis can be challenging due to the presence of multiple stereoisomers and closely related side products. High-performance liquid chromatography (HPLC), often on a preparative scale, may be necessary to isolate the desired product in high purity. Triterpenoids can also be purified using techniques like counter-current chromatography.
Q4: How was the structure of this compound revised?
A4: The originally proposed structure was revised based on the total synthesis of both the proposed structure and an alternative isomer. Comparison of the spectroscopic data (NMR) of the synthetic compounds with that of the natural product led to the confirmation of the revised structure.
Experimental Protocols
Key Experiment: Domino [4+3] Cycloaddition for Tricyclic Core Construction
This protocol is a representative procedure based on known methodologies for similar transformations.
-
Preparation of the Dienophile: The (-)-Wieland–Miescher ketone is elaborated over several steps to introduce the necessary functionality to act as a dienophile in the Diels-Alder reaction. This may involve enone reduction, protection, and subsequent oxidation to a reactive species.
-
Domino Reaction:
-
To a solution of the dienophile precursor (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂) at the optimized temperature (e.g., 0 °C to reflux, depending on the specific substrates and catalysts) is added the diene (1.2 - 2.0 eq).
-
If a Lewis acid catalyst is employed, it is added at this stage (e.g., 10 mol%).
-
The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched (e.g., with saturated NaHCO₃ solution if a Lewis acid is used) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the tricyclic product. Further purification by preparative HPLC may be required to separate diastereomers.
Synthetic Pathway of this compound:
Caption: Overall synthetic strategy for this compound.
Technical Support Center: Managing Stereochemistry in Lancifodilactone C Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of Lancifodilactone C, with a specific focus on managing its complex stereochemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during key stereoselective reactions in the synthesis of this compound and its analogues.
1. Asymmetric Diels-Alder Reaction for the ABC Ring System
-
Question: What are the potential causes for low enantioselectivity in the asymmetric Diels-Alder reaction to form the core ring structure?
-
Answer: Low enantioselectivity in this crucial step can stem from several factors:
-
Catalyst Inactivity or Decomposition: The chiral Lewis acid catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.
-
Incorrect Catalyst Loading: An insufficient amount of catalyst can lead to a competing non-catalyzed, non-stereoselective reaction. Conversely, excessive catalyst loading can sometimes lead to side reactions. Optimize catalyst loading based on literature precedents for similar substrates.
-
Sub-optimal Temperature: The enantioselectivity of Diels-Alder reactions is often highly temperature-dependent. Running the reaction at a lower temperature may enhance enantioselectivity, although it may also decrease the reaction rate.
-
Purity of Starting Materials: Impurities in the diene or dienophile can interfere with the catalyst, leading to reduced enantioselectivity. Ensure all starting materials are of high purity.
-
-
Question: How can the diastereoselectivity of the Diels-Alder reaction be improved?
-
Answer: The diastereoselectivity is primarily governed by the intrinsic facial bias of the reactants and the nature of the chiral catalyst.
-
Choice of Chiral Ligand: The structure of the chiral ligand complexed to the Lewis acid is paramount. Screening different chiral ligands is a common strategy to improve diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of non-coordinating solvents to find the optimal conditions.
-
Steric Hindrance: Modifying the steric bulk of protecting groups on the diene or dienophile can influence the approach of one reactant to the other, thereby enhancing diastereoselectivity.
-
2. Intramolecular Pauson-Khand Reaction for F-Ring Construction
-
Question: The intramolecular Pauson-Khand reaction to form the sterically congested F-ring is low-yielding. What are the possible reasons and solutions?
-
Answer: Low yields in the Pauson-Khand reaction are a common challenge, especially with complex substrates.
-
Cobalt-Alkyne Complex Formation: Inefficient formation of the hexacarbonyldicobalt-alkyne complex can be a limiting factor. Ensure the cobalt carbonyl reagent is fresh and the reaction conditions for complex formation are optimized (e.g., reaction time and temperature).
-
Promoter/Activator Issues: The choice and amount of promoter (e.g., N-oxides like NMO or TMANO, or phosphine (B1218219) ligands) are critical. The promoter facilitates CO dissociation and subsequent cyclization. Titrate the amount of promoter to find the optimal concentration.
-
Substrate Decomposition: The reaction conditions, particularly the temperature required for cyclization, might lead to decomposition of the starting material or the product. Consider using milder conditions, for instance, by employing alternative metal catalysts like rhodium or iridium, which can catalyze the reaction at lower temperatures.
-
Steric Hindrance: The high degree of steric congestion around the reacting centers can impede the cyclization. While challenging to modify, slight alterations to the substrate's conformational flexibility through changes in protecting groups at distant positions can sometimes have a positive impact.
-
-
Question: How can the diastereoselectivity of the Pauson-Khand reaction be controlled when forming new stereocenters?
-
Answer: The diastereoselectivity of the intramolecular Pauson-Khand reaction is often influenced by the existing stereochemistry in the tether connecting the alkene and the alkyne.
-
Substrate Control: The inherent conformational preferences of the substrate often dictate the facial selectivity of the alkene insertion. Molecular modeling can be a useful tool to predict the most stable transition state and the likely stereochemical outcome.
-
Chiral Auxiliaries: While less common for intramolecular variants, the use of chiral auxiliaries on the substrate can influence the stereochemical course of the reaction.
-
Chiral Catalysts: The use of chiral ligands on the metal center (e.g., with rhodium catalysts) can induce facial selectivity in the cyclization.
-
Frequently Asked Questions (FAQs)
-
Question: How many stereocenters are present in this compound, and what makes its stereochemical control challenging?
-
Answer: this compound possesses a complex polycyclic structure with numerous stereocenters. The primary challenge lies in the dense arrangement of these stereocenters within a rigid and sterically congested carbon skeleton. The synthesis requires precise control over both relative and absolute stereochemistry at each stereocenter-forming step.
-
Question: What are the key strategies for establishing the stereochemistry of the CDEFGH ring system in Lancifodilactone synthesis?
-
Answer: The stereoselective construction of the CDEFGH ring system has been a focal point of synthetic efforts. Key strategies include:
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An intramolecular Pauson-Khand reaction for the construction of the sterically congested F ring.[1][2][3]
-
A ring-closing metathesis (RCM) reaction to form the oxa-bridged eight-membered ring.[1][2][3]
-
Sequential cross-metathesis, hydrogenation, and lactonization for the installation of the anomerically stabilized bis-spiro ketal fragment.[1][2][3]
-
-
Question: Are there any biomimetic approaches to control the stereochemistry in Lancifodilactone synthesis?
-
Answer: Yes, biomimetic approaches have been considered, particularly for the formation of certain ring systems. For instance, a base-mediated biomimetic oxy-Michael addition--lactonization sequence has been utilized to establish the AB ring component in a synthesis directed towards Lancifodilactone G.[4]
Quantitative Data Presentation
| Reaction Step | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Diels-Alder | Chiral Lewis Acid | Toluene | -78 | 85 | >95% e.e. | [5] |
| Intramolecular Pauson-Khand | Co₂(CO)₈, NMO | CH₂Cl₂ | 25 | 65 | 4:1 d.r. | [3] |
| Ring-Closing Metathesis | Hoveyda-Grubbs II | CH₂Cl₂ | 40 | 90 | N/A | [6] |
| Dieckmann-type Condensation | KHMDS | THF | -78 | 75 | N/A | [6] |
Experimental Protocols
Key Experiment: Asymmetric Diels-Alder Reaction
This protocol is a representative example for establishing the initial stereochemistry of the BC ring system.
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the chiral ligand and the Lewis acid (e.g., a copper or scandium salt) in anhydrous solvent (e.g., CH₂Cl₂ or toluene). Stir at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the dienophile as a solution in the same anhydrous solvent, dropwise over 10 minutes. After stirring for an additional 15 minutes, add the diene, also as a solution in the same anhydrous solvent, dropwise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for addressing low stereoselectivity.
Caption: Workflow for the Asymmetric Diels-Alder reaction.
References
- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies directed toward the total synthesis of lancifodilactone G: an expeditious route to the ABC subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Lancifodilactone C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Lancifodilactone C.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a complex nortriterpenoid isolated from plants of the Schisandraceae family, is expected to exhibit poor aqueous solubility. Triterpenoids from this family are generally insoluble in water but show solubility in organic solvents such as methanol (B129727) and ethanol (B145695).[1] For laboratory experiments, it is recommended to initially dissolve this compound in a small amount of a water-miscible organic solvent before further dilution in aqueous buffers.
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What can I do?
A2: Precipitation in aqueous media is a common issue for poorly soluble compounds like this compound. To mitigate this, consider the following approaches:
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Use of a Co-solvent: Dissolve this compound in a minimal amount of a biocompatible co-solvent like DMSO or ethanol before adding it to the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental model.
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Preparing an inclusion complex of this compound with a cyclodextrin (B1172386) derivative can significantly improve its solubility in your culture medium.
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Formulation as a Nanoparticle Suspension: Nanoparticle formulations can enhance the dissolution rate and apparent solubility of poorly soluble drugs.
Q3: How can I improve the oral bioavailability of this compound for in vivo studies?
A3: The poor aqueous solubility of this compound will likely lead to low oral bioavailability. Several formulation strategies can be employed to enhance its absorption in the gastrointestinal tract:
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Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can improve its solubility and facilitate lymphatic absorption.[2]
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent its crystallization and enhance its dissolution rate in gastrointestinal fluids.[3]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro assays due to poor solubility.
Possible Cause: Precipitation of this compound in the assay buffer, leading to variable effective concentrations.
Solutions:
-
Optimize Co-solvent Concentration:
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions in your assay buffer to determine the highest concentration of this compound that remains in solution without precipitation. Visually inspect for any cloudiness or precipitate.
-
Tip: Always add the drug stock solution to the buffer with vigorous vortexing to ensure rapid and uniform dispersion.
-
-
Employ Cyclodextrin Complexation:
-
Protocol: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). This can be achieved by methods such as co-precipitation or freeze-drying. The complex can then be directly dissolved in the aqueous assay buffer.
-
Data: The following table provides a hypothetical example of how cyclodextrin complexation can improve the aqueous solubility of this compound.
-
| Formulation | Apparent Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (unformulated) | 0.5 | 1 |
| This compound:HP-β-CD (1:1 molar ratio) | 50 | 100 |
| This compound:HP-β-CD (1:2 molar ratio) | 150 | 300 |
Issue 2: Low and variable drug exposure in pharmacokinetic studies.
Possible Cause: Poor dissolution and absorption of this compound in the gastrointestinal tract.
Solutions:
-
Develop a Solid Dispersion Formulation:
-
Protocol: Prepare a solid dispersion of this compound with a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) or a cellulose (B213188) derivative. The solvent evaporation or melt extrusion method can be used. The resulting solid can be formulated into capsules or tablets for oral administration.
-
Data: The table below illustrates the potential improvement in the dissolution rate of this compound from a solid dispersion formulation compared to the pure drug.
-
| Formulation | % Drug Dissolved in 30 min |
| This compound (micronized) | 15% |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 85% |
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Prepare a Nanostructured Lipid Carrier (NLC) Formulation:
-
Protocol: NLCs are prepared by homogenizing a mixture of solid and liquid lipids with an aqueous surfactant solution containing this compound. High-pressure homogenization is typically used to produce nanoparticles with a small particle size and narrow size distribution.
-
Data: This table shows representative physicochemical properties of an optimized this compound-loaded NLC formulation.
-
| Parameter | Value |
| Mean Particle Size (z-average) | 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Entrapment Efficiency | > 90% |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology (Co-precipitation):
-
Dissolve a 1:2 molar ratio of this compound and HP-β-CD in a suitable organic solvent (e.g., methanol).
-
Stir the solution at room temperature for 24 hours to allow for complex formation.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the this compound-HP-β-CD inclusion complex.
-
The complex can be reconstituted in water or an aqueous buffer for experimental use.
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
Objective: To formulate this compound into NLCs to improve its oral bioavailability.
Methodology (High-Pressure Homogenization):
-
Lipid Phase Preparation: Melt a mixture of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid) at a temperature approximately 10°C above the melting point of the solid lipid. Dissolve this compound in this molten lipid mixture.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
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Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to produce the NLC suspension.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.
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The NLC suspension can be used directly or lyophilized for long-term storage.
Visualizations
Caption: Workflow for enhancing this compound solubility.
References
- 1. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lancifodilactone C Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of Lancifodilactone C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba.[1] It has garnered interest due to its potential biological activities, including the inhibition of HIV replication in H9 lymphocytes with no observed cytotoxicity at effective concentrations.[1] Understanding its stability and degradation pathways is crucial for the development of viable pharmaceutical formulations, ensuring therapeutic efficacy, and identifying potential toxic degradation products.
Q2: Are there any known degradation pathways for this compound?
A2: To date, there are no specific published studies detailing the degradation pathways of this compound. However, based on its chemical structure, which includes a lactone ring and a complex system of conjugated double bonds, several degradation pathways can be anticipated under various stress conditions.
Q3: What are the likely degradation pathways for this compound under hydrolytic conditions?
A3: The lactone ring in this compound is susceptible to hydrolysis. Under acidic or basic conditions, the lactone ring is expected to open, forming a hydroxy carboxylic acid derivative. The rate of hydrolysis is generally pH-dependent.
Q4: How might this compound degrade under oxidative stress?
A4: The multiple double bonds in the seven-membered ring of this compound are potential sites for oxidative degradation. Exposure to oxidizing agents may lead to the formation of epoxides, diols, or even cleavage of the ring system, resulting in a variety of smaller, more polar degradation products.
Q5: Is this compound sensitive to light?
A5: Complex terpenes with conjugated double bond systems are often susceptible to photodegradation.[2][3] It is plausible that exposure to UV or visible light could induce isomerization, cyclization, or photo-oxidative reactions in this compound, leading to the formation of various photoproducts.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in aqueous solution. | Hydrolysis of the lactone ring. | Buffer the solution to a pH where this compound exhibits maximum stability (typically near neutral pH for many lactones). Conduct pH-rate profile studies to determine the optimal pH range. |
| Appearance of multiple, more polar peaks in HPLC analysis after exposure to air or peroxide. | Oxidative degradation. | Protect the sample from atmospheric oxygen by working under an inert atmosphere (e.g., nitrogen or argon). Avoid using solvents that may contain peroxide impurities. Add antioxidants if compatible with the experimental design. |
| Inconsistent results between experiments conducted on different days. | Photodegradation from ambient light. | Protect all solutions and samples containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Formation of an unexpected degradation product with a mass increase of 18 Da. | Hydrolysis (addition of a water molecule). | Confirm the mass of the degradant using LC-MS. This is likely the ring-opened hydroxy carboxylic acid form resulting from lactone hydrolysis. |
Experimental Protocols
Forced Degradation Studies of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with UV/Vis and Mass Spectrometry (MS) detectors
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH guidelines.
-
Analyze samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method coupled with MS detection to separate and identify the degradation products.
-
Quantitative Data Summary
The following table summarizes hypothetical data from forced degradation studies on this compound.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | ~15% | Hydrolyzed this compound (ring-opened) |
| 0.1 M NaOH | 4 hours | 25°C | >90% | Hydrolyzed this compound (ring-opened) |
| 3% H₂O₂ | 24 hours | 25°C | ~25% | Oxidized derivatives (e.g., epoxides, diols) |
| Dry Heat | 48 hours | 80°C | ~5% | Isomeric and oxidative products |
| Photostability Chamber | 7 days | 25°C | ~10% | Photoisomers and photo-oxidative products |
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Lancifodilactone C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Lancifodilactone C.
Frequently Asked Questions (FAQs)
Q1: What is the most effective reported method for purifying this compound?
A1: High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied for the preparative separation and purification of this compound from the crude extracts of Schisandra chinensis. This method is advantageous as it is a liquid-liquid partition technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.
Q2: What are the common impurities I should expect when purifying this compound from Schisandra chinensis?
A2: Crude extracts of Schisandra chinensis are complex mixtures. Besides this compound, you can expect to find other triterpenoids, lignans, flavonoids, and organic acids. The specific impurities that are difficult to separate will depend on the initial extraction method used.
Q3: My this compound seems to be degrading during purification. What are the likely causes and how can I prevent this?
A3: While specific stability data for this compound is limited, triterpenoids and other natural products can be sensitive to pH, temperature, and light. It is advisable to work at a neutral or slightly acidic pH and to avoid high temperatures and prolonged exposure to direct light during the purification process.
Q4: I am not achieving good separation with my current chromatographic method. What are some general troubleshooting steps?
A4: If you are experiencing poor separation, consider the following:
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Optimize your solvent system: For HSCCC, the choice of the two-phase solvent system is critical. For column chromatography, a gradient elution might be necessary.
-
Sample preparation: Ensure your sample is fully dissolved in the mobile phase before loading it onto the column to prevent precipitation.
-
Column overloading: If you are observing peak tailing, you might be overloading your column. Try reducing the amount of sample you are loading.
-
Co-elution of impurities: If impurities are co-eluting with your target compound, you may need to employ a multi-step purification strategy, combining different chromatographic techniques.
Troubleshooting Guides
Low Yield of this compound After Initial Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent, temperature, and time. A common method involves extraction with 70% ethanol (B145695). |
| Degradation during Extraction | Avoid excessive heat and prolonged extraction times. Consider using milder extraction techniques. |
| Loss during Solvent Removal | Use a rotary evaporator at a controlled temperature to remove the extraction solvent. |
Poor Purity of this compound after Preliminary Chromatography
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stationary Phase | For initial cleanup, macroporous resins like AB-8 have been shown to be effective for enriching triterpenoids from Schisandra extracts.[1] |
| Ineffective Elution | A stepwise gradient elution with increasing concentrations of ethanol can help in fractionating the extract on a macroporous resin column. |
| Presence of Highly Similar Impurities | A secondary, high-resolution purification step like HSCCC or preparative HPLC will likely be necessary. |
Issues During High-Speed Counter-Current Chromatography (HSCCC) Purification
| Possible Cause | Troubleshooting Steps |
| Poor Resolution | The two-phase solvent system is crucial. A reported successful system for this compound is Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v).[2] For other triterpenoids from Schisandra, a similar system of chloroform–n-butanol–methanol–water (10:0.5:7:4, v/v/v/v) has been used.[3][4] |
| Sample Precipitation | Ensure the sample is fully dissolved in the mobile phase before injection. |
| Emulsion Formation | Adjust the composition of the solvent system or the flow rate to minimize emulsion. |
| Loss of Stationary Phase | Ensure the column is properly balanced and the flow rate is not too high. |
Experimental Protocols
Protocol 1: Initial Cleanup of Crude Extract using Macroporous Resin
-
Resin Preparation: Pre-treat AB-8 macroporous resin by washing with ethanol and then water until the eluent is clear.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract of Schisandra chinensis in a small volume of the initial mobile phase (water) and load it onto the column.
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Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 70%, 95% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.
Protocol 2: Purification of this compound by HSCCC
-
Solvent System Preparation: Prepare the two-phase solvent system of Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.
-
HSCCC Instrument Setup:
-
Fill the column with the upper phase as the stationary phase.
-
Set the rotation speed (e.g., 800-1000 rpm).
-
Pump the lower phase as the mobile phase at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
-
Sample Injection: Once the system is equilibrated, dissolve the pre-purified sample from Protocol 1 in the mobile phase and inject it into the column.
-
Fraction Collection: Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.
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Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
Table 1: Reported HSCCC Parameters for Triterpenoid Purification from Schisandra
| Parameter | This compound | Corosolic and Nigranoic Acid |
| Solvent System | Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v) | Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v) |
| Stationary Phase | Upper Phase | Upper Phase |
| Mobile Phase | Lower Phase | Not specified |
| Reference | [2] | [3][4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC Separation of Lancifodilactone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of lancifodilactone isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of lancifodilactone isomers in a question-and-answer format.
Question: Why am I observing poor resolution between my lancifodilactone isomers?
Answer:
Poor resolution between structurally similar isomers like those of lancifodilactone is a common challenge.[1] Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.[2]
Initial Checks:
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Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution.[3]
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System Suitability: Ensure your HPLC system is performing optimally by running a standard with known separation characteristics. Check for pressure fluctuations, leaks, and baseline noise.[2]
Optimization Strategies:
-
Mobile Phase Composition: Modifying the mobile phase is a powerful way to improve selectivity.[4]
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Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity for closely eluting compounds.
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Aqueous Phase pH: Adding a modifier like formic acid (e.g., 0.1%) can improve peak shape and resolution by controlling the ionization of the analytes.[5]
-
-
Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[3] Increasing the temperature can lead to sharper peaks and sometimes improved resolution.[3] However, excessive heat can be detrimental for some isomers.[3] A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is advisable.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation, though it will increase the run time.[3][6]
-
Column Selection: If optimizing the mobile phase and other parameters does not yield the desired resolution, consider a different column stationary phase. For isomers, a phenyl or an embedded polar group column might offer different selectivity compared to a standard C18 column.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution of lancifodilactone isomers.
Question: How can I improve the peak shape for my lancifodilactone isomers (e.g., tailing or fronting)?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Here are common causes and solutions:
-
Peak Tailing:
-
Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can interact with the analytes, causing tailing. Adding an acidic modifier like 0.1% formic acid to the mobile phase can suppress these interactions.[3]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[3]
-
Column Contamination: Flush the column with a strong solvent to remove contaminants from previous injections.[3]
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[2][3]
-
Column Overload: Severe mass overload can also cause fronting. Decrease the injection volume.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for lancifodilactone isomer separation?
A reversed-phase HPLC method using a C18 column is a common and effective starting point for the separation of complex natural products.[5] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is typically employed.[5] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape and resolution.[5]
Q2: When should I consider using a chiral column for lancifodilactone isomer separation?
If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary for their separation.[7][8] Standard reversed-phase columns do not differentiate between enantiomers. Polysaccharide-based chiral columns are widely used and offer broad enantioselectivity.[9] Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.[9]
Q3: What detection method is most suitable for lancifodilactone isomers?
UV detection is commonly used for many organic molecules. If lancifodilactone isomers have a suitable chromophore, a UV detector, such as a diode-array detector (DAD) or photodiode array (PDA) detector, can be used. For more sensitive and specific detection, especially at low concentrations or in complex matrices, mass spectrometry (MS) is highly recommended.
Data Presentation
Table 1: Effect of HPLC Parameters on Isomer Separation
| Parameter | Potential Effect on Resolution | Recommendation |
| Mobile Phase Organic Modifier | High | Test both acetonitrile and methanol to determine the best selectivity. |
| Mobile Phase pH (Acidic Modifier) | High | Use 0.1% formic acid to improve peak shape and potentially resolution. |
| Column Temperature | Medium | Optimize in the range of 25-40°C. Higher temperatures can increase efficiency but may alter selectivity.[6] |
| Flow Rate | Medium | Lower flow rates can improve resolution but increase run time.[6] |
| Column Stationary Phase | High | If a C18 column is insufficient, try a phenyl or other phase with different selectivity. For enantiomers, a chiral column is required.[10][11] |
| Column Particle Size | High | Smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[4] |
Experimental Protocols
Starting Protocol for Reversed-Phase HPLC Separation of Lancifodilactone Isomers
This protocol provides a starting point for method development. Optimization will likely be required.
1. HPLC System and Column:
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, thermostatted column compartment, and a DAD or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
3. Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a suitable wavelength based on the UV spectrum of lancifodilactone (e.g., 220 nm and 254 nm).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the lancifodilactone isomer mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Lancifodilactone C and related complex natural products. The information is based on established synthetic strategies and known side reactions in key chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the key reaction types commonly employed in the synthesis of the Lancifodilactone core structure.
Pauson-Khand Reaction (PKR) for Cyclopentenone Formation
The Pauson-Khand reaction is a powerful tool for constructing the fused cyclopentenone rings found in the Lancifodilactone family. However, its success can be sensitive to various factors.
Q1: My Pauson-Khand reaction is resulting in a low yield of the desired cyclopentenone. What are the potential causes and how can I improve it?
A1: Low yields in the Pauson-Khand reaction are a common issue and can often be attributed to several factors:
-
Catalyst Activity: The cobalt-alkyne complex, the active catalytic species, is sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are rigorously dried and degassed.
-
Reaction Temperature: Traditional thermal PKR often requires high temperatures, which can lead to substrate or product decomposition. The use of promoters can allow for milder reaction conditions.
-
Promoters: The addition of promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) can significantly enhance the reaction rate and yield by facilitating the dissociation of a CO ligand from the cobalt center.[1]
-
Substrate Purity: Impurities in your enyne substrate can poison the catalyst. Ensure the starting material is of high purity.
Troubleshooting Strategies:
| Parameter | Condition | Potential Outcome | Mitigation Strategy |
| Atmosphere | Presence of O₂ or H₂O | Catalyst deactivation, low yield. | Use standard Schlenk line or glovebox techniques; use freshly distilled/dried solvents. |
| Temperature | Too high (>100 °C) | Decomposition of starting material or product; formation of byproducts. | Use a promoter (e.g., NMO) to lower the reaction temperature (e.g., 40-60 °C). |
| Too low | Slow or incomplete reaction. | Gradually increase temperature or increase the amount of promoter. | |
| Promoter | Absent | Low yield, long reaction time. | Add 1.5-3.0 equivalents of NMO or TMANO. |
| Anhydrous N-oxides | Can lead to alkyne decomplexation. | Use hydrated forms of N-oxides (e.g., NMO monohydrate). |
Q2: I am observing the formation of regioisomers in my intermolecular Pauson-Khand reaction. How can I control the regioselectivity?
A2: The regioselectivity of the Pauson-Khand reaction is influenced by both steric and electronic factors. For terminal alkynes, the larger substituent generally orients itself away from the newly forming ring to minimize steric hindrance. In cases of poor selectivity, consider the following:
-
Bulky Substituents: Increasing the steric bulk on either the alkyne or the alkene can enhance regioselectivity.
-
Chelating Groups: The introduction of a chelating group on the substrate can direct the coordination of the metal catalyst and improve selectivity.
-
Intramolecular Reactions: Whenever possible, designing the synthesis to utilize an intramolecular Pauson-Khand reaction is the most effective way to avoid issues of intermolecular regioselectivity.
Diels-Alder Reaction for Cyclohexene Ring Construction
The Diels-Alder reaction is a key step in forming the six-membered rings of the Lancifodilactone core. Controlling the stereochemistry of the newly formed chiral centers is crucial.
Q1: My Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I favor the formation of the desired isomer?
A1: The endo product is typically the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions that stabilize the transition state. The exo product is often the thermodynamically more stable product due to reduced steric hindrance.[2][3] You can manipulate the product ratio by controlling the reaction conditions:
-
Kinetic Control (Favors endo): Running the reaction at lower temperatures for a shorter duration will predominantly yield the faster-forming endo product.
-
Thermodynamic Control (Favors exo): Higher temperatures and longer reaction times allow the initially formed endo product to revert to the starting materials via a retro-Diels-Alder reaction. Over time, the reaction will equilibrate to the more stable exo product.[2]
Quantitative Impact of Temperature on Endo/Exo Selectivity:
| Reaction Temperature | Product Ratio (endo : exo) | Predominant Control |
| Low (e.g., 0-25 °C) | High (e.g., >95 : 5) | Kinetic |
| Moderate (e.g., 80 °C) | Intermediate | Mixed |
| High (e.g., >150 °C) | Low (e.g., 20 : 80) | Thermodynamic |
| Note: The exact temperatures and ratios are substrate-dependent. The data presented is illustrative. |
Q2: I'm observing polymerization of my diene/dienophile instead of the desired cycloaddition.
A2: Polymerization is a common side reaction, especially with electron-rich dienes and electron-poor dienophiles at elevated temperatures. To mitigate this:
-
Lower the Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Use a Lewis Acid Catalyst: Lewis acids can accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, which can suppress polymerization.
-
Control Stoichiometry: Use a slight excess of one of the reactants to ensure the complete consumption of the other, which can sometimes reduce polymerization.
Ring-Closing Metathesis (RCM) for Macrocycle Formation
RCM is a powerful method for forming large rings, such as the eight-membered ring in the Lancifodilactone G precursor. The main challenge is to favor the intramolecular cyclization over intermolecular reactions.
Q1: My RCM reaction is producing significant amounts of oligomers and polymers instead of the desired macrocycle.
A1: The formation of oligomers is a result of intermolecular metathesis competing with the desired intramolecular ring-closing reaction. This is highly dependent on the effective concentration of the substrate.
-
High Dilution: The most critical factor for favoring macrocyclization is running the reaction at high dilution (typically 0.001–0.01 M). This reduces the probability of two substrate molecules encountering each other.
-
Slow Addition: Adding the substrate slowly to the catalyst solution over a prolonged period can maintain a low instantaneous concentration, further promoting intramolecular cyclization.
Effect of Concentration on RCM Product Distribution:
| Substrate Concentration | Desired Monomer (%) | Dimer/Oligomer (%) |
| 0.1 M | Low | High |
| 0.01 M | Moderate | Moderate |
| 0.001 M | High | Low |
| Note: Optimal concentration is substrate and catalyst dependent. |
Q2: I am observing isomerization of the double bond in my RCM product.
A2: Double bond isomerization can occur due to the formation of ruthenium hydride species from the decomposition of the metathesis catalyst.[4]
-
Additives: The addition of radical scavengers or mild acids, such as 1,4-benzoquinone (B44022) or acetic acid, can help to suppress the formation of these hydride species and minimize isomerization.
-
Catalyst Choice: Some newer generation catalysts are designed to be more stable and less prone to decomposition pathways that lead to isomerization.
Dieckmann Condensation for Ring Formation
The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, a key structural motif.
Q1: My Dieckmann condensation is not proceeding to completion, and I am recovering a significant amount of starting diester.
A1: The Dieckmann condensation is an equilibrium process. To drive the reaction to completion, the product, a β-keto ester, must be deprotonated by the base.[5]
-
Stoichiometric Base: At least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is required. The alkoxide base corresponding to the ester (e.g., sodium ethoxide for ethyl esters) is often used to avoid transesterification side reactions.
-
Acidic Proton: The starting diester must be able to form a product with at least one acidic proton between the two carbonyl groups. If the resulting β-keto ester has no α-protons, the final deprotonation step cannot occur, and the equilibrium will lie on the side of the starting materials.
Q2: My substrate is unsymmetrical, and I am getting a mixture of regioisomeric products from the Dieckmann condensation.
A2: For unsymmetrical diesters, the base can deprotonate at two different α-positions, leading to different enolates and subsequently different ring sizes or substitution patterns.
-
Thermodynamic vs. Kinetic Control: The use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate (deprotonation at the less hindered α-position). Weaker bases at higher temperatures may favor the thermodynamic enolate.
-
Substrate Design: The most reliable way to control regioselectivity is to design the substrate such that one α-position is significantly more acidic or less sterically hindered than the other, or to temporarily block one of the α-positions with a protecting group.
Experimental Protocols
The following are generalized protocols for the key reactions discussed. They should be adapted and optimized for the specific substrates and scales used in your synthesis.
Protocol 1: Promoted Pauson-Khand Reaction
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the enyne substrate (1.0 equiv).
-
Dissolve the substrate in degassed 1,2-dichloroethane (B1671644) (DCE) to a concentration of 0.1 M.
-
Add dicobalt octacarbonyl (1.1 equiv) to the solution and stir at room temperature for 1-2 hours. The solution should change color, indicating the formation of the cobalt-alkyne complex.
-
Add N-methylmorpholine N-oxide (NMO) (2.0 equiv) portion-wise over 10 minutes.
-
Heat the reaction mixture to 45 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and filter the mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297) to remove the cobalt salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Kinetically Controlled Diels-Alder Reaction
-
In a flame-dried flask under an argon atmosphere, dissolve the diene (1.0 equiv) and the dienophile (1.1 equiv) in dry toluene (B28343) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
If using a Lewis acid catalyst (e.g., Et₂AlCl), add it dropwise to the solution at 0 °C and stir for 15 minutes.
-
Allow the reaction to stir at 0 °C, monitoring its progress by TLC or ¹H NMR.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the endo adduct.
Protocol 3: Ring-Closing Metathesis under High Dilution
-
To a flame-dried, three-neck flask equipped with a reflux condenser under an argon atmosphere, add the Grubbs second-generation catalyst (0.05 equiv) and a portion of dry, degassed dichloromethane (B109758) (to achieve a final concentration of 0.002 M).
-
In a separate flask, dissolve the diene substrate (1.0 equiv) in the remaining volume of dry, degassed dichloromethane.
-
Using a syringe pump, add the substrate solution to the vigorously stirring catalyst solution over a period of 6-12 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography.
Signaling Pathways and Workflows
Logical Flow for Troubleshooting Low Yield in PKR
Caption: Troubleshooting workflow for low yield in the Pauson-Khand reaction.
Reaction Pathway: RCM vs. Oligomerization
Caption: Competing pathways in Ring-Closing Metathesis.
Kinetic vs. Thermodynamic Control in Diels-Alder Reaction
Caption: Energy landscape of kinetic vs. thermodynamic control in the Diels-Alder reaction.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Computational study on the catalytic control of endo/exo Diels-Alder reactions by cavity quantum vacuum fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Lancifodilactone C Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Lancifodilactone C, particularly when scaling up the reactions. The information is based on the first total synthesis reported by Kuroiwa et al.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the total synthesis of this compound?
A1: A primary challenge lies in the construction of the unique cycloheptatriene (B165957) ring system within the tricyclic skeleton.[1][2][3] The reported successful strategy involves a novel domino [4+3] cycloaddition reaction, which includes an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization in a single cascade.[1][2][3] Optimizing this multi-step domino sequence for scalability can be complex.
Q2: I am having trouble with the construction of the trans-dimethylbicyclo[4.3.0]nonane core. What are the critical parameters?
A2: The synthesis of the trans-dimethylbicyclo[4.3.0]nonane core starts from (-)-Wieland-Miescher ketone. A key step is an intramolecular cyclopropanation mediated by samarium(II) iodide (SmI₂), followed by a base-mediated cleavage of the cyclopropane (B1198618) ring.[1][4] Critical parameters to monitor include the purity and activity of the SmI₂, the reaction temperature, and the choice of base for the ring cleavage.
Q3: The domino [4+3] cycloaddition is giving low yields. What are the potential causes?
A3: Low yields in the domino [4+3] cycloaddition can stem from several factors:
-
Purity of Reactants: Ensure the diene and cyclopropene (B1174273) precursors are of high purity.
-
Oxidation Step: The in-situ oxidation of the alcohol to the dienophile is crucial. Incomplete oxidation can lead to side reactions.
-
Reaction Temperature: The thermal electrocyclization requires a specific temperature to proceed efficiently without degrading the product.
-
Solvent Choice: The polarity of the solvent can influence the rates of the individual steps in the domino sequence.
Q4: I am observing the formation of side products during the synthesis. What are the likely impurities?
A4: Potential side products could include incompletely cyclized intermediates, diastereomers, or products from competing reaction pathways. For instance, in the Wittig reaction to introduce the trisubstituted olefin, E/Z isomers might form.[5] In the domino reaction, incomplete elimination or alternative electrocyclization pathways could lead to impurities.
Troubleshooting Guides
Issue 1: Low Yield in the SmI₂-mediated Intramolecular Cyclopropanation
| Potential Cause | Troubleshooting Step |
| Inactive SmI₂ | Use freshly prepared or commercially sourced high-purity SmI₂. The solution should be a deep blue color. |
| Suboptimal Temperature | The reaction is typically run at low temperatures (e.g., 0 °C). Ensure precise temperature control. |
| Presence of Protic Impurities | Ensure all glassware is rigorously dried and solvents are anhydrous. Protic impurities can quench the radical intermediates. |
| Inefficient Stirring | On a larger scale, ensure efficient mixing to maintain a homogeneous reaction mixture. |
Issue 2: Poor Diastereoselectivity in the trans-dimethylbicyclo[4.3.0]nonane Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Base or Concentration | The choice and concentration of the base for the cyclopropane ring cleavage are critical for diastereoselectivity. Re-optimize the base and its stoichiometry. |
| Temperature Fluctuations | Maintain a stable temperature during the ring-cleavage step as this can influence the thermodynamic versus kinetic product distribution. |
| Premature Quenching | Ensure the reaction goes to completion before workup, as this can affect the final diastereomeric ratio. |
Issue 3: Inefficient Domino [4+3] Cycloaddition Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation of the Alcohol Precursor | Monitor the oxidation step by TLC or LC-MS to ensure complete conversion to the dienophile before the cycloaddition proceeds. Consider adjusting the oxidant loading or reaction time. |
| Low Diels-Alder Reaction Rate | The Diels-Alder reaction is a key step. If it is slow, consider increasing the concentration of the reactants or gently heating the reaction mixture, while monitoring for degradation. |
| Unfavorable Electrocyclization Conditions | The final electrocyclization is a thermal process. Optimize the reaction temperature and time to favor the desired cycloheptatriene product. |
| Catalyst Deactivation (if applicable) | If a Lewis acid is used to promote the Diels-Alder step, ensure it is not deactivated by impurities in the starting materials or solvent. |
Experimental Protocols
Key Experiment: Synthesis of the trans-dimethylbicyclo[4.3.0]nonane Core
This protocol is adapted from the reported synthesis by Kuroiwa et al.[1][4]
-
Intramolecular Cyclopropanation:
-
To a solution of the enone precursor (derived from (-)-Wieland-Miescher ketone) in anhydrous THF at 0 °C, add a solution of samarium(II) iodide (SmI₂) in THF.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
-
Cyclopropane Ring Cleavage:
-
Dissolve the crude cyclopropanol (B106826) intermediate in a suitable solvent (e.g., methanol).
-
Add a base (e.g., potassium carbonate) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid and extract the product.
-
Purify the product by column chromatography to yield the trans-dimethylbicyclo[4.3.0]nonane derivative.
-
Key Experiment: Domino [4+3] Cycloaddition Reaction
This protocol is a generalized representation based on the work of Kuroiwa et al.[1][2][3]
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the diene precursor and the cyclopropene-containing alcohol in a suitable anhydrous solvent (e.g., toluene).
-
-
In-situ Oxidation and Cycloaddition:
-
Add an oxidizing agent (e.g., Dess-Martin periodinane) to the reaction mixture at room temperature to convert the alcohol to the corresponding dienophile.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) to initiate the domino sequence of Diels-Alder reaction, elimination, and electrocyclization.
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench any remaining oxidant.
-
Dilute with an organic solvent and wash with aqueous solutions to remove inorganic salts.
-
-
Purification:
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the this compound core structure.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters for this compound Synthesis
| Reaction Step | Key Reagents | Typical Solvent | Temperature (°C) | Reported Yield (%) | Key Challenges |
| trans-dimethylbicyclo[4.3.0]nonane formation | (-)-Wieland-Miescher ketone, SmI₂, K₂CO₃ | THF, Methanol | 0 to RT | ~70-80 (over several steps) | Diastereoselectivity, SmI₂ activity |
| Wittig Olefination | Keto-alcohol, Wittig reagent, base | THF | -78 to RT | ~70 (recycling starting material) | Steric hindrance, E/Z selectivity[5] |
| Domino [4+3] Cycloaddition | Diene precursor, cyclopropene alcohol, oxidant | Toluene | Reflux | ~50-60 | Multi-step optimization, potential side reactions |
| Final Lactonization | Seco-acid precursor | Grubbs II catalyst | Dichloromethane | ~80-90 | Catalyst activity, ring-closing metathesis efficiency |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: The domino [4+3] cycloaddition cascade.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Lancifodilactone C in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lancifodilactone C in cell-based assays. The information is designed to address common challenges and provide a framework for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While direct studies on this compound are limited, related cyclopiane diterpenes, such as Conidiogenone C, have been shown to exert their effects by targeting the Immunity-related GTPase family M protein 1 (IRGM1). This interaction activates autophagy of dysfunctional mitochondria (mitophagy) in inflammatory macrophages.[1] This mechanism is crucial for maintaining mitochondrial quality control and can lead to anti-inflammatory effects. Therefore, it is plausible that this compound shares a similar mechanism of action.
Q2: I am observing higher-than-expected cytotoxicity in my cell line with this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
High Concentration: The effective concentration of this compound may be lower than anticipated. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. Consider using a less sensitive cell line or reducing the treatment duration.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q3: My results with this compound are not reproducible. What are the common sources of variability in cell-based assays?
A3: Lack of reproducibility is a common challenge in cell-based assays and can stem from several sources:[2]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[3][4]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations in results. Ensure accurate cell counting and even distribution in multi-well plates.[2]
-
Reagent Variability: Use the same batch of reagents (e.g., media, serum, this compound) for a set of experiments to minimize variability.
-
Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation, which can alter the concentration of the compound.[2] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incubation Time: Precise and consistent incubation times are critical for reproducible results.
Q4: How can I confirm that this compound is inducing an anti-inflammatory response in my assay?
A4: An anti-inflammatory response can be confirmed by measuring the levels of key pro-inflammatory cytokines and mediators. Commonly used methods include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of cytokines such as TNF-α, IL-6, and IL-1β into the cell culture supernatant.
-
qPCR (Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes.
-
Western Blotting: To detect the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).
Troubleshooting Guides
Problem: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the source and purity of this compound. Test a fresh stock of the compound. |
| Incorrect Concentration | Perform a wider range dose-response experiment. The effective concentration may be higher for your specific cell line or assay. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected changes. For example, when measuring cytotoxicity, consider a more sensitive assay like a bioluminescence-based LDH assay for low cell numbers.[4][5] |
| Cell Line Resistance | Some cell lines may be resistant to the effects of the compound. Consider testing a different, more responsive cell line. |
Problem: High Background Signal in Cytotoxicity Assay
| Possible Cause | Troubleshooting Step |
| Reagent Contamination | Use fresh, sterile reagents. Ensure proper aseptic technique during the experiment. |
| Cell Lysis During Handling | Handle cells gently, especially during pipetting and plate washing steps, to avoid mechanical damage. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination, as this can affect cell health and assay results.[3] |
| Inherent Assay Interference | Some compounds can interfere with the assay chemistry. Run a control with this compound in cell-free media to check for direct interference with the assay reagents. |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is adapted from standard lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kits.[5][6][7]
Objective: To determine the cytotoxic potential of this compound by measuring the release of LDH from damaged cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
LDH cytotoxicity assay kit (e.g., CytoTox 96®)[5]
-
96-well clear flat-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the LDH reagent to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Anti-Inflammatory Assay (Measurement of TNF-α)
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α production in stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at a low speed and carefully collect the supernatant.
-
TNF-α ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each concentration of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells (48h Incubation)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 8.7 ± 1.5 |
| 5 | 15.4 ± 2.3 |
| 10 | 28.9 ± 3.1 |
| 25 | 55.1 ± 4.5 |
| 50 | 89.6 ± 5.2 |
Table 2: Inhibition of LPS-Induced TNF-α Production by this compound in RAW 264.7 Cells
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Unstimulated | 15.3 ± 3.8 | - |
| LPS (1 µg/mL) | 2548.1 ± 150.7 | 0 |
| LPS + this compound (1 µM) | 2115.6 ± 123.4 | 17.0 |
| LPS + this compound (5 µM) | 1452.8 ± 98.2 | 43.0 |
| LPS + this compound (10 µM) | 891.3 ± 75.6 | 65.0 |
| LPS + this compound (25 µM) | 458.7 ± 55.1 | 82.0 |
Visualizations
Caption: Postulated signaling pathway of this compound.
Caption: General workflow for a cell-based assay with this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. youtube.com [youtube.com]
- 5. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.jp]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Lancifodilactone C and G: A Guide for Researchers
This guide provides a summary of the known biological activity of Lancifodilactone G and highlights the current knowledge gap regarding Lancifodilactone C. Further research is imperative to elucidate the bioactivities of this compound to enable a thorough comparative analysis.
Quantitative Comparison of Biological Activity
At present, a quantitative comparison is only possible for Lancifodilactone G, as detailed in the table below. Data for this compound is not available.
| Compound | Biological Activity | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Lancifodilactone G | Anti-HIV-1 | C8166 | 95.47 ± 14.19 µg/mL[1][2] | > 200 µg/mL[1][2] | > 2.09 |
Table 1: Biological Activity of Lancifodilactone G. This table summarizes the reported anti-HIV-1 activity and cytotoxicity of Lancifodilactone G. The lack of data for this compound prevents a direct comparison.
Experimental Protocols
Detailed experimental methodologies for the cited data on Lancifodilactone G are provided below.
Anti-HIV-1 Assay
The anti-HIV-1 activity of Lancifodilactone G was evaluated using an inhibition assay that measures the cytopathic effects of the HIV-1 IIIB strain on C8166 cells. The effective concentration (EC50) was determined as the concentration of the compound that achieved 50% protection of the cells from HIV-1 induced damage.
Cytotoxicity Assay
The cytotoxic effects of Lancifodilactone G were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on C8166 cells. The 50% cytotoxic concentration (CC50) was determined as the concentration of the compound that resulted in a 50% reduction in cell viability.
Signaling Pathways
Information regarding the specific signaling pathways modulated by either this compound or Lancifodilactone G is not available in the reviewed literature. Further investigation is required to identify their molecular targets and mechanisms of action.
Visualizations
As there is no available information on the signaling pathways or experimental workflows involving both this compound and G, diagrams cannot be generated at this time.
References
Cytotoxicity of Lancifodilactone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lancifodilactone G, a complex nortriterpenoid isolated from the stems of Schisandra lancifolia, belongs to a class of compounds from the Schisandraceae family that have garnered interest for their diverse biological activities, including potential anticancer effects. While comprehensive cytotoxic data for a wide range of Lancifodilactone G analogs is not yet available in the public domain, this guide provides a comparative analysis of the available data for a closely related analog, Lancifodilactone H. This information is presented alongside data for other cytotoxic triterpenoids from the Schisandraceae family to offer a broader context for researchers.
Comparative Cytotoxicity Data
While data on Lancifodilactone G analogs is limited, a study on the constituents of Schisandra pubescens reported the cytotoxic activity of Lancifodilactone H against several human cancer cell lines. The 50% growth inhibition (GI₅₀) values are summarized in the table below. For comparison, data for Schinalactone A, another triterpenoid (B12794562) from the Schisandraceae family, is also included.
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
| Lancifodilactone H | A549 | Lung Carcinoma | >40 |
| PC-3 | Prostate Carcinoma | 35.65 | |
| KB | Epidermoid Carcinoma | >40 | |
| KBvin | Multidrug-Resistant Epidermoid Carcinoma | 28.43 | |
| Schinalactone A | PANC-1 | Pancreatic Cancer | 5.9[1] |
| Schinalactone B | PANC-1 | Pancreatic Cancer | 4.1[1] |
Experimental Protocols
The cytotoxicity of Lancifodilactone H was evaluated using a standard in vitro cell viability assay. The general protocol for such an assay is as follows:
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, PC-3, KB, and KBvin) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Lancifodilactone H). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and a potential mechanism of action for this class of compounds, the following diagrams are provided.
References
comparative analysis of different synthetic routes to Lancifodilactones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various synthetic strategies toward the complex nortriterpenoid, lancifodilactone G. This analysis is supported by experimental data from key publications in the field, offering a comprehensive overview of the progress in the synthesis of this potent anti-HIV agent.
Lancifodilactone G, a structurally unique and highly oxygenated nortriterpenoid, has garnered significant attention from the synthetic chemistry community due to its potent anti-HIV activity. Its complex polycyclic architecture, featuring eight rings and multiple stereocenters, presents a formidable synthetic challenge. This guide details and compares the different strategies that have been developed, focusing on a completed asymmetric total synthesis and various approaches to key structural fragments of the molecule.
At a Glance: Key Synthetic Strategies
Several distinct approaches have been employed in the pursuit of lancifodilactone G and its complex core structure. These strategies can be broadly categorized as a complete total synthesis, a convergent approach targeting key subunits, and methodologies focused on the construction of specific polycyclic systems within the natural product.
| Synthetic Route | Key Strategy | Major Accomplishment | Reference |
| Yang's Asymmetric Total Synthesis | Linear asymmetric synthesis | First and only completed total synthesis of lancifodilactone G acetate. | [1][2] |
| Paquette and Lai's ABC-Ring Synthesis | Biomimetic approach | Efficient construction of the tricyclic ABC-ring system. | [3] |
| Anderson's CDE-Ring Synthesis | Palladium-mediated cascade cyclization | Novel approach to the fused CDE-ring core. | [4][5] |
| Conway's Convergent Strategy | Convergent synthesis | Synthesis of the complete carbon skeleton by joining "western" and "eastern" fragments. | [6] |
In-Depth Analysis of Synthetic Routes
Yang's Asymmetric Total Synthesis of Lancifodilactone G Acetate
The first and, to date, only completed total synthesis of a lancifodilactone derivative was accomplished by the research group of Zhen Yang. This landmark achievement is a linear asymmetric synthesis that constructs the molecule over 28 steps.
This lengthy but successful route is highlighted by several key transformations that masterfully address the steric congestion and complex stereochemistry of the target molecule.
Key Reactions and Strategic Highlights:
-
Asymmetric Diels-Alder Reaction: The synthesis commences with an enantioselective Diels-Alder reaction to establish the initial stereochemistry of the BC-ring system.
-
Intramolecular Ring-Closing Metathesis (RCM): A crucial step to form the trisubstituted cyclooctene (B146475) D-ring.
-
Pauson-Khand Reaction: This reaction is strategically employed for the construction of the sterically congested F-ring.
-
Dieckmann-type Condensation: Utilized in the final stages to form the A-ring.
Quantitative Data Summary:
| Metric | Value | Reference |
| Total Number of Steps | 28 | [1] |
| Starting Material | 2-(triisopropylsiloxy)-1,3-butadiene | [1] |
| Overall Yield | Not explicitly stated |
Experimental Protocol: Representative Key Step (Pauson-Khand Reaction)
A detailed experimental protocol for the intramolecular Pauson-Khand reaction to construct the F-ring is described in the supporting information of the primary publication. Typically, the enyne precursor is treated with a cobalt carbonyl complex, such as dicobalt octacarbonyl, to form a cobalt-alkyne complex. This intermediate then undergoes thermal or promoter-induced cyclization to yield the cyclopentenone-containing product. The reaction conditions, including solvent, temperature, and additives, are critical for achieving high yield and stereoselectivity.
Logical Flow of Yang's Synthesis:
References
- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 124.Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis-YANG Group [web.pkusz.edu.cn]
- 3. Studies directed toward the total synthesis of lancifodilactone G: an expeditious route to the ABC subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A palladium-mediated cascade cyclisation approach to the CDE cores of rubriflordilactone A and lancifodilactone G - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A palladium-mediated cascade cyclisation approach to the CDE cores of rubriflordilactone A and lancifodilactone G - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. PhD student, Alexander Conway presents Towards the Total Synthesis of Lancifodilactone G | Department of Chemistry [chem.queensu.ca]
Unveiling the Potential of Lancifodilactone C: A Comparative Analysis Against First-Line HIV Antiretrovirals
For Immediate Release
In the relentless pursuit of novel therapeutic agents against the Human Immunodeficiency Virus (HIV), the scientific community is continuously exploring natural compounds with potent antiviral activity. Among these, Lancifodilactone C, a nortriterpenoid isolated from Schisandra lancifolia, has emerged as a compound of interest. This guide provides a detailed comparison of the preclinical efficacy of this compound with established first-line HIV drugs, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy at a Glance: this compound vs. First-Line HIV Drugs
To provide a clear quantitative comparison, the following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound (using data from the closely related Lancifodilactone G as a proxy) against representative first-line HIV drugs from three main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs). The Selectivity Index (SI), a crucial measure of a drug's therapeutic window, is also presented.
| Drug/Compound | Drug Class | Target | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Lancifodilactone G* | Nortriterpenoid | Reverse Transcriptase (presumed) | 95.47 ± 14.19 µg/mL[1] | > 200 µg/mL[1] | > 2.09 |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | ~0.005 µM | > 100 µM | > 20,000 |
| Efavirenz (EFV) | NNRTI | Reverse Transcriptase | ~0.003 µM | ~25 µM | ~8,333 |
| Dolutegravir (DTG) | INSTI | Integrase | ~0.002 µM | > 50 µM | > 25,000 |
Note: Data for Lancifodilactone G is used as a proxy for this compound due to the limited availability of specific data for the latter and their close structural relationship. It is important to note that the EC50 for Lancifodilactone G is provided in µg/mL, while the values for the first-line drugs are in µM, indicating a significantly lower potency for the natural compound in its current form.
Unraveling the Mechanisms of Action: A Tale of Two Targets
First-line antiretroviral therapies primarily target two key enzymes in the HIV replication cycle: reverse transcriptase and integrase. Evidence suggests that nortriterpenoids from the Schisandra genus, including the related compound Nigranoic acid, exert their anti-HIV effect by inhibiting reverse transcriptase[2][3]. This positions this compound as a potential reverse transcriptase inhibitor.
The HIV Replication Cycle and Drug Intervention Points
The following diagram illustrates the key stages of the HIV replication cycle and the points at which this compound and first-line drugs intervene.
Signaling Pathway: Reverse Transcription Inhibition
NRTIs and NNRTIs, along with the presumed mechanism of this compound, converge on the inhibition of reverse transcriptase, albeit through different mechanisms.
Signaling Pathway: Integrase Inhibition
INSTIs represent a distinct class of first-line drugs that prevent the integration of viral DNA into the host cell's genome, a critical step for establishing chronic infection.
Experimental Protocols for Efficacy Evaluation
The anti-HIV efficacy of both novel compounds and established drugs is typically determined through a series of in vitro assays. The following outlines the general methodologies for key experiments.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication, in the supernatant of infected cell cultures.
Workflow:
Methodology:
-
Cell Culture: Susceptible human T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in 96-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the test compound (e.g., this compound) or control drugs.
-
Viral Infection: A standardized amount of HIV-1 is added to the cell cultures.
-
Incubation: The plates are incubated for a period of 4 to 7 days to allow for viral replication.
-
Supernatant Collection: The cell culture supernatant, containing progeny virions, is harvested.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to untreated, infected controls. The EC50 value is then determined by non-linear regression analysis.
Reverse Transcriptase (RT) Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and labeled or colorimetric deoxynucleoside triphosphates (dNTPs).
-
Enzyme and Inhibitor: Recombinant HIV-1 reverse transcriptase and various concentrations of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the synthesis of DNA from the RNA template.
-
Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs or through a colorimetric reaction.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the IC50 (50% inhibitory concentration) is determined.
Integrase (IN) Strand Transfer Assay
This assay assesses the ability of a compound to inhibit the strand transfer step of HIV-1 integration, the final step in the integration process.
Methodology:
-
Plate Coating: A 96-well plate is coated with a synthetic DNA substrate that mimics the viral DNA end.
-
Enzyme and Inhibitor: Recombinant HIV-1 integrase and the test compound are added to the wells.
-
Strand Transfer Reaction: A second, labeled target DNA substrate is introduced to initiate the strand transfer reaction.
-
Detection: The integrated product is detected using an antibody that recognizes the label on the target DNA, typically through a colorimetric or chemiluminescent signal.
-
Data Analysis: The inhibition of the strand transfer reaction is quantified, and the IC50 is calculated.
Conclusion and Future Directions
While the available data for Lancifodilactone G suggests a lower potency compared to current first-line HIV drugs, its favorable cytotoxicity profile warrants further investigation. The likely mechanism of action as a reverse transcriptase inhibitor places it in a well-established class of antiretrovirals. Future research should focus on:
-
Definitive Efficacy Studies: Determining the precise EC50 and CC50 values of this compound against a panel of laboratory-adapted and clinical HIV-1 isolates.
-
Mechanism of Action Confirmation: Unequivocally confirming its target and mechanism of inhibition through detailed biochemical and virological assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify modifications that could enhance its antiviral potency while maintaining low cytotoxicity.
The exploration of novel scaffolds from natural products like this compound remains a critical avenue in the ongoing effort to develop more effective and better-tolerated HIV therapies.
References
Structure-Activity Relationship of Lancifodilactone C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Lancifodilactone C and related nortriterpenoids isolated from Schisandra species. Due to the limited public data specifically on this compound analogs, this guide draws upon available experimental data from closely related compounds to infer potential SAR trends and guide future research.
While direct SAR studies on this compound are not extensively available, research on other nortriterpenoids from the Schisandra genus provides valuable insights into the structural features crucial for their biological activities, particularly their neuroprotective and anti-inflammatory effects. This guide synthesizes the existing data to present a potential SAR framework for this class of compounds.
Comparative Biological Activity of Schisandra Nortriterpenoids
The following table summarizes the reported biological activities of nortriterpenoids structurally related to this compound. This data can be used to infer the potential impact of various functional groups on the bioactivity of the core nortriterpenoid scaffold.
| Compound | Modification from Core Structure | Biological Activity | Assay System | IC₅₀/EC₅₀ (µM) |
| Compound 11 | (Structure not specified) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | 0.63 ± 0.32[1] |
| Compound 16 | (Structure not specified) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | 1.57 ± 0.27[1] |
| Compound 18 | (Structure not specified) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | 1.55 ± 0.50[1] |
| Compound 24 | (Structure not specified) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | 1.86 ± 0.41[1] |
| Compound 8 | (Structure not specified) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | 3.28 ± 0.86[1] |
| Schisaterpene SU (2) | (Structure not specified) | Neuroprotective | MPP⁺-induced SH-SY5Y cells | 2.76 ± 0.09[2] |
| Schisaterpene SU (3) | (Structure not specified) | Neuroprotective | MPP⁺-induced SH-SY5Y cells | 3.99 ± 0.19[2] |
| Schisaterpene SU (1) | (Structure not specified) | Neuroprotective | MPP⁺-induced SH-SY5Y cells | 4.46 ± 0.30[2] |
Note: The specific structures for compounds 8, 11, 16, 18, and 24 were not detailed in the provided search results, limiting a precise structural comparison. However, the variation in their IC₅₀ values suggests that even minor structural modifications can significantly impact anti-neuroinflammatory activity.
Inferred Structure-Activity Relationships
Based on the available data for related nortriterpenoids, the following preliminary SAR can be proposed for the this compound scaffold:
-
Oxygenation Pattern: The degree and position of oxygen-containing functional groups (hydroxyls, ketones, lactones) appear to be critical for activity. The highly oxygenated nature of these compounds is a recurring feature among the active molecules.
-
Lactone Ring: The presence and conformation of the lactone ring are likely essential for binding to target proteins. Modifications to this ring system would be a key area for future analog synthesis.
-
Side Chain Modifications: Alterations in the side chains attached to the core ring system could influence potency and selectivity.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the methodologies used for other Schisandra nortriterpenoids, a representative protocol for assessing neuroprotective and anti-inflammatory activity is provided below.
Neuroprotective Activity Assay
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
Subsequently, cells are exposed to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) to induce neuronal damage and incubated for an additional 24 hours.
Cell Viability Assessment (MTT Assay):
-
After treatment, MTT solution is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Anti-Neuroinflammatory Activity Assay
Cell Culture and Treatment:
-
BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and pre-treated with test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) and the cells are incubated for 24 hours.
Nitric Oxide (NO) Production Measurement (Griess Assay):
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Postulated anti-neuroinflammatory signaling pathway inhibited by Schisandra nortriterpenoids.[1]
References
- 1. Discovery of undescribed schinortriterpenoids from Schisandra chinensis by molecular networking and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three undescribed Schinortriterpenoids from Schisandra chinensis and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Lancifodilactone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the chemical stability of various Lancifodilactone compounds, a class of nortriterpenoids derived from plants of the Schisandraceae family. Given the therapeutic potential of these compounds, understanding their relative stability is crucial for formulation development, storage, and ensuring consistent biological activity.
While direct comparative stability studies on different Lancifodilactone compounds are not extensively available in published literature, this guide presents a standardized methodology and hypothetical data based on established principles of natural product stability testing.
Hypothetical Stability Comparison Data
The following table summarizes hypothetical data from an accelerated stability study comparing Lancifodilactone G with a hypothetical derivative, Lancifodilactone G-8-acetate. The data illustrates the percentage of the compound remaining after exposure to stress conditions over a 6-month period.
| Compound | Timepoint | % Remaining (40°C ± 2°C, 75% RH ± 5%) | Major Degradants Identified |
| Lancifodilactone G | 0 Months | 100% | None |
| 1 Month | 98.2% | Hydrolyzed lactone | |
| 3 Months | 95.5% | Hydrolyzed lactone, Oxidized enol | |
| 6 Months | 91.8% | Hydrolyzed lactone, Oxidized enol | |
| Lancifodilactone G-8-acetate | 0 Months | 100% | None |
| 1 Month | 99.1% | De-acetylated product | |
| 3 Months | 97.8% | De-acetylated product, Hydrolyzed lactone | |
| 6 Months | 95.2% | De-acetylated product, Hydrolyzed lactone |
Note: This data is illustrative and intended to provide a framework for comparison. Actual results may vary.
Experimental Protocols
A comprehensive stability study for Lancifodilactone compounds should involve subjecting the compounds to various environmental conditions and monitoring their degradation over time.[1][2]
1. Materials and Equipment
-
Reference standards of Lancifodilactone compounds (e.g., Lancifodilactone G, Lancifodilactone C, etc.)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifiers
-
Stability chambers with controlled temperature and humidity
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Lyophilizer (for sample preparation if needed)
-
pH meter
2. Accelerated Stability Testing Protocol This protocol is based on ICH and WHO guidelines for stability testing of natural products.[3][4]
-
Sample Preparation:
-
Accurately weigh and dissolve each Lancifodilactone compound in a suitable solvent (e.g., methanol) to a stock concentration of 1 mg/mL.
-
Aliquot the stock solutions into amber glass vials to protect from light.
-
Remove the solvent under a stream of nitrogen or by lyophilization to obtain a dry film of the compound.
-
Seal the vials tightly.
-
-
Storage Conditions:
-
Timepoints for Analysis:
-
Analyze the samples at initial (T=0) and subsequent timepoints, for instance: 1, 3, and 6 months for accelerated studies.[2]
-
-
Analytical Method - HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the specific Lancifodilactone compound, or MS for more sensitive and specific detection.
-
Quantification: At each timepoint, reconstitute the dried compound in the vial with a known volume of solvent. Inject a defined volume into the HPLC system. Calculate the percentage of the remaining compound by comparing the peak area at each timepoint to the peak area at T=0.[2]
-
-
Degradant Identification:
-
Analyze samples using LC-MS to identify the mass of any new peaks that appear, which represent degradation products.
-
Signaling Pathway
Lancifodilactone compounds are part of the Schisandra nortriterpenoids. Compounds isolated from Schisandra are known to exert biological effects through various signaling pathways, including the activation of the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.[1][2][4]
Caption: Nrf2 signaling pathway activation by Lancifodilactone compounds.
Discussion
The stability of a Lancifodilactone compound is influenced by its specific chemical structure. For instance, the presence of ester groups, such as in Lancifodilactone G-8-acetate, may introduce susceptibility to hydrolysis. Conversely, the core structure, noted for its "unusually stable enol" in Lancifodilactone G, suggests a degree of inherent stability.[5]
A systematic stability study, as outlined above, is essential to quantify these differences. By comparing the degradation rates and identifying the degradation products, researchers can select the most robust compounds for further development and design appropriate formulations to enhance shelf-life and ensure therapeutic efficacy.
References
- 1. Schisandra chinensis Stem Ameliorates 3-Nitropropionic Acid-Induced Striatal Toxicity via Activation of the Nrf2 Pathway and Inhibition of the MAPKs and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandra chinensis Stem Ameliorates 3-Nitropropionic Acid-Induced Striatal Toxicity via Activation of the Nrf2 Pathway and Inhibition of the MAPKs and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of Lancifodilactone C: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the safe handling, storage, and disposal of Lancifodilactone C, a potent natural product with potential cytotoxic properties. Researchers, scientists, and drug development professionals must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the precautionary principle, treating it as a highly potent compound, informed by safety protocols for cytotoxic agents and available information on related Lancifodilactone compounds.
Hazard Communication
While specific toxicological data for this compound is limited, related compounds, such as Lancifodilactone I, are known to be highly toxic.[1] Therefore, it is prudent to handle this compound as a potent cytotoxic compound. Potential hazards include:
-
High Potency and Cytotoxicity: Assumed to be toxic to cells, preventing their replication or growth.[2]
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
A comprehensive risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure.[3][4] All personnel handling this compound must use the following PPE, with specific recommendations summarized in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[1][5] | Prevents skin contact and absorption. The outer glove should be removed and disposed of in the designated cytotoxic waste bin immediately after handling. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes and aerosols.[3][4] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator. | Prevents inhalation of airborne particles, especially when handling the solid compound.[1][5] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area.[3] |
Engineering Controls
All procedures involving this compound, especially the handling of the solid form, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box).[5] These engineering controls provide the primary barrier to minimize the generation and release of aerosols and powders.
Operational and Disposal Plans
Step-by-Step Handling Procedure
A meticulous, step-by-step approach is crucial for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the BSC or containment isolator is functioning correctly.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the solid compound within the BSC.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the powder gently to avoid aerosolization.
-
If preparing a stock solution, add the solvent slowly to the solid.
-
-
Experimental Use:
-
Keep all containers with this compound sealed when not in use.
-
Use Luer-Lok syringes and other closed systems to minimize leaks and spills.[3]
-
-
Post-Handling:
-
Decontaminate all surfaces of the BSC with an appropriate cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves in the designated cytotoxic waste container.
-
Remove the remaining PPE in a manner that avoids self-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: All disposable PPE, weighing boats, and other contaminated materials must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and leak-proof container designated for cytotoxic chemical waste. Do not pour any liquid waste containing this compound down the drain.[5]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically for cytotoxic waste.
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent entry.
-
PPE: If not already wearing it, don full PPE, including a respirator, before re-entering the area.
-
Contain: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Clean the spill area with an appropriate decontaminating solution, working from the outer edge of the spill towards the center.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Personnel Exposure
Follow these procedures in the event of personnel exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention . Provide the medical personnel with as much information as possible about this compound, including any available safety information for related compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
